molecular formula C16H24N2O B13558530 4-Benzyl-2-(piperidin-4-yl)morpholine

4-Benzyl-2-(piperidin-4-yl)morpholine

Cat. No.: B13558530
M. Wt: 260.37 g/mol
InChI Key: JCCUONBDYQUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-(piperidin-4-yl)morpholine (CAS 1368143-77-4) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. Its molecular formula is C16H24N2O, with a molecular weight of 260.37 g/mol . The structure incorporates both morpholine and piperidine rings, which are privileged scaffolds frequently found in pharmacologically active molecules. This specific architecture, featuring a benzyl group and a piperidine-substituted morpholine, makes it a valuable bifunctional building block or intermediate. Researchers utilize this compound in the design and synthesis of novel molecules, particularly in the exploration of new therapeutic agents . The presence of the piperidin-4-yl moiety attached to the morpholine ring is a key structural feature seen in compounds investigated for various biological activities . As a versatile synthon, it can be used to develop chemical libraries for high-throughput screening or to optimize lead compounds in drug discovery programs. This product is strictly for research purposes. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-benzyl-2-piperidin-4-ylmorpholine

InChI

InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)12-18-10-11-19-16(13-18)15-6-8-17-9-7-15/h1-5,15-17H,6-13H2

InChI Key

JCCUONBDYQUFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of Key Morpholine-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating Structural Isomerism in Drug Discovery

In the landscape of medicinal chemistry, subtle variations in molecular architecture can lead to profound differences in biological activity and synthetic accessibility. The initial query for "4-Benzyl-2-(piperidin-4-yl)morpholine" highlights a common challenge: the existence of multiple structural isomers, not all of which are synthetically prevalent or biologically explored. Our comprehensive literature survey did not yield significant data for the specified 2,4-substituted morpholine. However, a closely related and industrially significant isomer, 4-(1-Benzylpiperidin-4-yl)morpholine , is well-documented as a crucial synthetic intermediate.

This guide, therefore, focuses on this prevalent isomer, providing an in-depth analysis of its synthesis, properties, and role in the development of advanced pharmaceutical agents. By examining this molecule, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the chemistry and utility of the interconnected morpholine-piperidine scaffold.

Structural Elucidation and Physicochemical Profile

The core structure under investigation is 4-(1-Benzylpiperidin-4-yl)morpholine . In this configuration, the morpholine ring is attached via its nitrogen atom to the 4-position of a piperidine ring, which in turn is N-substituted with a benzyl group. This arrangement is distinct from the initially requested structure where the piperidine would be C-linked to the 2-position of an N-benzylated morpholine.

Chemical Identity

The fundamental properties of 4-(1-Benzylpiperidin-4-yl)morpholine are summarized below, providing essential identifiers for researchers.[1]

PropertyValue
IUPAC Name 4-(1-benzylpiperidin-4-yl)morpholine
Molecular Formula C₁₆H₂₄N₂O
Molecular Weight 260.37 g/mol
CAS Number 415967-79-2
Canonical SMILES C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3
InChI Key YGGZEPRGJLVRSE-UHFFFAOYSA-N

Synthesis and Strategic Debenzylation

The synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine is a well-established process, valued for its efficiency and scalability.[2] It serves as a textbook example of reductive amination followed by a strategic deprotection step to yield a versatile secondary amine intermediate.

Reductive Amination: Formation of the Tertiary Amine

The primary synthetic route involves the condensation of 1-benzyl-4-piperidone with morpholine to form an enamine or iminium intermediate, which is then reduced. A common industrial method involves heating these reactants in a solvent like toluene with azeotropic removal of water, followed by hydrogenation.[2] This approach directly yields the target molecule.

Experimental Protocol: Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine

The following protocol is a representative example of the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-benzyl-4-piperidone (1.0 eq), morpholine (1.2 eq), and toluene (approx. 0.5 M).

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110°C). Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction until no more water is produced.

  • Reduction: Cool the reaction mixture. Transfer it to a high-pressure hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (10% Pd/C, approx. 1-2 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 10-40 kg/cm ² and heat to 50°C. Stir vigorously for 8-36 hours, monitoring the reaction for completion by TLC or GC-MS.[2]

  • Workup: After cooling and safely venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a suitable solvent (e.g., ethanol or toluene).[2][3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-(1-benzylpiperidin-4-yl)morpholine. The product can be purified further, for instance, by converting it to its dihydrochloride salt to facilitate crystallization and improve purity.[2]

Strategic Debenzylation: Unveiling the Core Intermediate

The benzyl group serves as an effective protecting group for the piperidine nitrogen. Its removal via catalytic hydrogenation is a critical step to produce 4-(piperidin-4-yl)morpholine , the key building block for further elaboration in drug synthesis.[2][3]

Experimental Protocol: Synthesis of 4-(piperidin-4-yl)morpholine
  • Reaction Setup: Dissolve 4-(1-Benzylpiperidin-4-yl)morpholine (1.0 eq) in a suitable solvent such as methanol, ethanol, or isopropanol.[3]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst. The loading can vary but is typically around 5-10% by weight.

  • Hydrogenation: Place the mixture in a hydrogenation apparatus and pressurize with hydrogen (typically 50 psi or higher). The reaction is often run at temperatures ranging from room temperature to 80°C for 7-18 hours.[3]

  • Monitoring and Workup: Monitor the reaction for the disappearance of the starting material. Upon completion, filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 4-(piperidin-4-yl)morpholine, which often crystallizes upon standing as a colorless solid.[3] The yield for this step is typically high, often exceeding 90%.[2][3]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Debenzylation (Deprotection) cluster_2 Application A 1-Benzyl-4-piperidone C 4-(1-Benzylpiperidin-4-yl)morpholine A->C Toluene, 110°C then H₂, Pd/C B Morpholine B->C Toluene, 110°C then H₂, Pd/C D 4-(Piperidin-4-yl)morpholine C->D H₂, Pd/C Methanol or IPA E Alectinib & Other APIs D->E Further Synthesis

Caption: Synthetic pathway from starting materials to the final API intermediate.

Pharmacological Significance and Broader Context

While 4-(1-Benzylpiperidin-4-yl)morpholine itself is not typically a pharmacologically active agent, its de-benzylated derivative, 4-(piperidin-4-yl)morpholine, is a highly valuable intermediate in the pharmaceutical industry.[2][4]

Role as a Key Building Block

The primary utility of this scaffold lies in its incorporation into larger, more complex molecules. The secondary amine of 4-(piperidin-4-yl)morpholine provides a reactive handle for nucleophilic substitution or amide coupling reactions, allowing for its integration into diverse molecular frameworks. A prime example is its use in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[2]

The Pharmacophoric Value of Morpholine and Piperidine

The morpholine and piperidine rings are considered "privileged structures" in medicinal chemistry due to their frequent appearance in successful drug molecules.[5][6][7]

  • Morpholine Moiety: The morpholine ring is often introduced to improve the physicochemical properties of a drug candidate. Its ether oxygen can act as a hydrogen bond acceptor, and the ring itself can enhance aqueous solubility and metabolic stability, thereby improving the pharmacokinetic profile.[5][7] Morpholine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[8][9][10]

  • Piperidine Moiety: The piperidine ring is a common scaffold found in numerous natural alkaloids and synthetic drugs, particularly those targeting the central nervous system (CNS).[5] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is critical for specific receptor binding. The 4-benzylpiperidine substructure, for example, is known to act as a monoamine releasing agent.[11]

Visualization of Core Scaffolds in Drug Design

Scaffolds cluster_0 Core Intermediate cluster_1 Pharmacological Applications Intermediate 4-(Piperidin-4-yl)morpholine Piperidine (Scaffold) Morpholine (Pharmacokinetics) App1 Oncology (e.g., ALK Inhibitors) Intermediate:f0->App1 App2 CNS Disorders Intermediate:f0->App2 App3 Metabolic Diseases (e.g., Diabetes) Intermediate:f1->App3 App4 Anti-inflammatory Agents Intermediate:f1->App4

Caption: The dual role of the piperidine and morpholine moieties in drug applications.

Conclusion

4-(1-Benzylpiperidin-4-yl)morpholine is a compound of significant synthetic, rather than direct pharmacological, importance. Its value lies in its efficient, high-yield synthesis and its strategic role as a protected precursor to 4-(piperidin-4-yl)morpholine. This key intermediate leverages the combined benefits of the piperidine scaffold for structural orientation and the morpholine moiety for improved drug-like properties. For researchers in drug development, understanding the synthesis and strategic application of this molecule provides a reliable pathway to novel therapeutics across multiple domains, from oncology to metabolic disease.

References

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Benzylpiperidin-4-yl)morpholine. Retrieved from [Link]

  • Google Patents. (2016). CN105777615A - Preparation method of 4-morpholino piperidine.
  • Jadhav, S. D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 2219-2231.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • ResearchGate. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • PMC. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. Retrieved from [Link]

  • GSC Online Press. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

Sources

Physicochemical Profiling and Methodological Characterization of 4-Benzyl-2-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary: The Structural Rationale

In modern drug discovery, the paradigm of "escaping flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to improve clinical success rates—has driven the demand for complex, 3D-rich building blocks. 4-Benzyl-2-(piperidin-4-yl)morpholine (CAS: 1368143-77-4) represents a highly privileged, dipharmacophoric scaffold. Comprising a morpholine ring and a piperidine ring, this molecule boasts an impressive Fsp3​ of 0.625 (10 out of 16 carbons).

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a finely tuned system of basicity and lipophilicity. The presence of two distinct basic centers—a secondary amine on the piperidine ring and a tertiary amine on the morpholine ring—creates a diphasic ionization profile that is highly valuable for designing CNS-penetrant drugs, kinase inhibitors, and GPCR ligands.

Physicochemical Architecture

Understanding the physicochemical baseline of this scaffold is critical before integrating it into high-throughput screening or lead optimization workflows. Below is the synthesized quantitative data profile for this molecule.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical/Predictive Rationale
CAS Registry Number 1368143-77-4Commercially standardized identifier.
Molecular Formula C₁₆H₂₄N₂OConfirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 260.37 g/mol Optimal for fragment-based or lead-oriented synthesis (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 24.5 ŲCalculated based on N and O heteroatoms; highly favorable for Blood-Brain Barrier (BBB) penetration.
Fraction sp³ ( Fsp3​ ) 0.625High 3D character, reducing off-target promiscuity.
pKa₁ (Piperidine N-H) ~10.2Secondary aliphatic amine; highly protonated at physiological pH (7.4).
pKa₂ (Morpholine N-Bn) ~7.4Tertiary amine; exists in an equilibrium of ionized/unionized states at pH 7.4.
LogP (Octanol/Water) ~2.1Ideal lipophilicity range for oral bioavailability and membrane transit.

Methodological Framework for Physicochemical Validation

To ensure scientific integrity, the theoretical values above must be empirically validated. Standard UV-metric assays often fail for this scaffold because the protonation events occur on saturated rings (piperidine and morpholine) isolated from the benzyl chromophore. Therefore, we must rely on advanced, self-validating analytical protocols.

Protocol 1: Potentiometric pKa Determination

Causality & Rationale: Because the molecule lacks a strong UV chromophore that shifts upon protonation, UV-metric titration is ineffective[1]. We utilize automated potentiometric (pH-metric) titration via the Sirius T3 platform, which calculates pKa by tracking the stoichiometry of bound protons against volumetric additions of acid/base[1][2].

Self-Validating System: The protocol mandates a concurrent titration of a reference standard (e.g., Potassium Hydrogen Phthalate) to verify the Nernstian response of the Ag/AgCl electrode. If the electrode slope deviates from 59.1 mV/pH unit at 25°C, the system automatically halts, preventing erroneous data collection.

Step-by-Step Workflow:

  • Sample Preparation: Weigh ~0.5 mg of the analyte and dissolve it in 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl). The KCl maintains constant activity coefficients throughout the titration, ensuring macroscopic pKa accuracy[1].

  • Atmospheric Control: Purge the titration vessel with Argon gas to expel dissolved CO₂, which would otherwise form carbonic acid and artificially skew the basic pKa readings.

  • Automated Titration: Using the Sirius T3, titrate the solution from pH 2.0 to 12.0 using analytically standardized 0.5 M HCl and 0.5 M KOH[1].

  • Data Modeling: Apply a Bjerrum plot analysis within the Sirius software to determine the exact inflection points, yielding pKa₁ and pKa₂.

Protocol 2: Lipophilicity (LogP) Profiling via Shake-Flask Method

Causality & Rationale: While HPLC-based LogP estimations exist, the gold standard for basic, ionizable compounds remains the OECD Guideline 107 Shake-Flask method[3]. However, vigorous shaking often creates octanol microdroplets in the aqueous phase, artificially inflating the aqueous concentration and underestimating LogP. We mitigate this via controlled slow-stirring and high-speed centrifugation.

Self-Validating System: Mass balance calculation. The total concentration ( Ctotal​ ) must equal the sum of the concentrations in both phases ( Coctanol​+Cwater​ ). A recovery of <95% indicates precipitation or adsorption to the glassware, invalidating the run.

Step-by-Step Workflow:

  • Phase Saturation: Pre-equilibrate 1-octanol and unbuffered HPLC-grade water (or pH 7.4 phosphate buffer for LogD) by stirring them together for 24 hours at 25°C.

  • Equilibration: Dissolve the analyte in the mutually saturated octanol phase. Add the saturated aqueous phase at a 1:1 volume ratio.

  • Agitation: Instead of aggressive shaking, invert the flask gently at 50 RPM for 1 hour to prevent micro-emulsion formation[3].

  • Phase Resolution: Centrifuge the mixture at 3000 x g for 20 minutes at a constant 25°C to ensure absolute phase separation[3].

  • Quantification: Extract aliquots from both phases and quantify the analyte using LC-MS/MS. Calculate LogP as log10​(Coctanol​/Cwater​) .

Synthetic Derivatization and ADME Implications

The utility of 4-Benzyl-2-(piperidin-4-yl)morpholine lies in its secondary piperidine nitrogen, which serves as a highly reactive nucleophilic handle for derivatization.

Synthetic Workflow

SynthesisWorkflow A Precursor: 2-(Pyridin-4-yl)morpholine B N-Benzylation (Benzyl Bromide, K2CO3) A->B Step 1 C Catalytic Hydrogenation (PtO2, H2, AcOH) B->C Step 2 D 4-Benzyl-2-(piperidin-4-yl)morpholine (CAS: 1368143-77-4) C->D Core Scaffold E Buchwald-Hartwig Cross-Coupling D->E Arylation at Piperidine N F Reductive Amination D->F Alkylation at Piperidine N G Amide Coupling D->G Acylation at Piperidine N

Figure 1: Synthetic Derivatization Workflow of 4-Benzyl-2-(piperidin-4-yl)morpholine.

Pharmacokinetic (ADME) Implications

The physicochemical properties directly dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidates. With a TPSA of 24.5 Ų and a LogP of ~2.1, this scaffold is perfectly positioned in the "sweet spot" for Blood-Brain Barrier (BBB) penetration.

Furthermore, the pKa of ~7.4 at the morpholine nitrogen means that at physiological pH, a significant fraction of the molecule remains uncharged, facilitating passive transcellular diffusion across the gastrointestinal tract and the BBB. Once inside the slightly more acidic intracellular environment, protonation increases, leading to target engagement (often via salt-bridge formation with aspartate or glutamate residues in target proteins).

ADME_Profile P1 pKa1 ~10.2 pKa2 ~7.4 M1 Diphasic Ionization at Physiological pH P1->M1 P2 LogP ~2.1 M2 Optimal Lipophilicity for Membrane Transit P2->M2 P3 TPSA ~24.5 Ų P3->M2 O1 High GI Absorption M1->O1 O2 BBB Penetration (CNS Active) M1->O2 Charge state modulates M2->O1 M2->O2

Figure 2: Causal relationship between Physicochemical Properties and ADME Outcomes.

References

  • Sirius T3 - Local Pharma Guide - Local Pharma Guide. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method - OECD Guidelines for the Testing of Chemicals.[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - National Institutes of Health (NIH) / PMC.[Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Benzyl-2-(piperidin-4-yl)morpholine as a Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-Benzyl-2-(piperidin-4-yl)morpholine. Based on a rigorous examination of its structural components—a benzyl group, a piperidine ring, and a morpholine moiety—we posit that this molecule primarily functions as a ligand for the sigma-1 receptor (σ1R). This document delineates the structural rationale for this hypothesis by comparing the molecule to established sigma-1 receptor pharmacophores. Furthermore, it details the downstream signaling cascades modulated by σ1R, provides step-by-step experimental protocols for its characterization, and presents a framework for its potential therapeutic applications in neurodegenerative diseases, pain, and psychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the sigma-1 receptor.

Introduction and a Hypothesis Rooted in Structural Analogy

While 4-Benzyl-2-(piperidin-4-yl)morpholine is a novel chemical entity without a documented pharmacological profile, its constituent chemical motifs are prevalent in a well-established class of neurologically active compounds: sigma receptor ligands.[1][2][3] The sigma-1 receptor (σ1R), in particular, is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for cellular signaling and homeostasis.[4][5] It is distinct from classical G protein-coupled or ionotropic receptors and plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[6][7]

Our central hypothesis is that 4-Benzyl-2-(piperidin-4-yl)morpholine acts as a modulator of the sigma-1 receptor. This assertion is based on the molecule's adherence to the well-defined pharmacophore for high-affinity σ1R ligands.

Pharmacophore Analysis

The generally accepted pharmacophore for sigma-1 receptor ligands consists of three key features: a central basic nitrogen atom flanked by two hydrophobic regions.[4][8]

  • Positive Ionizable Group: The piperidine nitrogen in 4-Benzyl-2-(piperidin-4-yl)morpholine serves as the requisite basic amine, which is expected to be protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with key acidic residues, such as Glu172, within the σ1R binding pocket.[9]

  • Hydrophobic Regions: The molecule possesses two distinct hydrophobic moieties. The benzyl group provides a significant aromatic hydrophobic domain. The morpholine and piperidine rings, while containing heteroatoms, contribute to the overall lipophilicity and steric bulk that can occupy the hydrophobic pockets of the receptor.

The structural similarity of 4-Benzyl-2-(piperidin-4-yl)morpholine to known sigma-1 receptor ligands containing benzylpiperidine or morpholine scaffolds strongly supports its potential to bind to this receptor.[2][9][10]

The Sigma-1 Receptor: A Hub of Cellular Signaling

The sigma-1 receptor is a 223-amino acid protein that functions as a molecular chaperone.[10] In its inactive state, it is complexed with another chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[11] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with a variety of client proteins to modulate their function.[6][11]

Key Signaling Pathways Modulated by the Sigma-1 Receptor

Activation of the sigma-1 receptor by an agonist ligand is hypothesized to initiate a cascade of downstream signaling events:

  • Calcium Homeostasis: Activated σ1R translocates to the interface between the endoplasmic reticulum and mitochondria, where it stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R).[5][6] This modulation ensures proper calcium flux from the ER to the mitochondria, which is vital for cellular bioenergetics and preventing apoptosis.[12]

  • Modulation of Ion Channels: The sigma-1 receptor interacts with and modulates the activity of several voltage-gated ion channels, including K+, Na+, and Ca2+ channels, thereby influencing neuronal excitability.[7][13]

  • Neurotrophic Factor Signaling: Agonism at the σ1R has been shown to promote neurotrophic signaling pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its receptor, TrkB.[6][13] This leads to the activation of downstream pro-survival pathways such as Akt and ERK (Extracellular signal-regulated kinases).[13]

  • Endoplasmic Reticulum (ER) Stress Response: As a chaperone protein, σ1R plays a direct role in mitigating ER stress. It can modulate the unfolded protein response (UPR) by interacting with key stress sensors like inositol-requiring enzyme 1α (IRE1α).[11][12]

The following diagram illustrates the proposed signaling cascade following the activation of the sigma-1 receptor by a ligand such as 4-Benzyl-2-(piperidin-4-yl)morpholine.

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_er Endoplasmic Reticulum cluster_downstream Downstream Cellular Effects s1r_inactive σ1R-BiP Complex s1r_active Active σ1R (Monomer/Dimer) s1r_inactive->s1r_active BiP Dissociation ip3r IP3R s1r_active->ip3r Stabilizes bdnf_trkb ↑ BDNF/TrkB Signaling s1r_active->bdnf_trkb upr Modulation of Unfolded Protein Response s1r_active->upr ca_homeostasis ↑ Ca2+ Signaling to Mitochondria ip3r->ca_homeostasis er_stress ER Stress er_stress->s1r_inactive akt_erk ↑ Akt / ERK Activation bdnf_trkb->akt_erk neuroprotection Neuroprotection & Neurite Outgrowth akt_erk->neuroprotection ligand 4-Benzyl-2-(piperidin-4-yl)morpholine (Hypothesized Agonist) ligand->s1r_inactive Binds to σ1R

Caption: Hypothesized signaling pathway of 4-Benzyl-2-(piperidin-4-yl)morpholine via σ1R.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action and characterize the pharmacological profile of 4-Benzyl-2-(piperidin-4-yl)morpholine, a series of in vitro and in vivo assays are required.

In Vitro Assays

This protocol determines the binding affinity (Ki) of the test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.[4][8]

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1R.[8]

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1R ligand.[8]

  • Non-specific Binding Control: Haloperidol (10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[14]

  • Test Compound: 4-Benzyl-2-(piperidin-4-yl)morpholine, serially diluted.

  • 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound, typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, a fixed concentration of [3H]-(+)-pentazocine (near its Kd, ~2-5 nM), and membrane homogenate.

    • Non-specific Binding (NSB): Add assay buffer, [3H]-(+)-pentazocine, membrane homogenate, and 10 µM haloperidol.

    • Competitive Binding: Add assay buffer, [3H]-(+)-pentazocine, membrane homogenate, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 120-360 minutes to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

This assay can determine whether the compound acts as an agonist or antagonist by measuring its effect on σ1R homomerization or its interaction with BiP.[15]

Principle: BRET measures protein-protein interactions in living cells. One protein is tagged with a bioluminescent donor (e.g., Renilla luciferase, RLuc) and the other with a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, and the emitted light from the acceptor can be measured.[16][17]

Procedure Outline:

  • Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293) with plasmids encoding for σ1R-RLuc and σ1R-YFP.

  • Cell Plating: Plate the transfected cells into a 96-well white opaque plate.

  • Compound Addition: Add varying concentrations of 4-Benzyl-2-(piperidin-4-yl)morpholine to the wells.

  • Substrate Addition and Measurement: Add the RLuc substrate (e.g., coelenterazine h) and immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET.[16]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase or decrease in the BRET ratio in the presence of the compound, compared to a vehicle control, indicates a functional effect on receptor conformation or interaction.

The following diagram outlines the workflow for these key in vitro experiments.

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_functional BRET Functional Assay prep Prepare Reagents: - Membrane Homogenate - [3H]-(+)-pentazocine - Test Compound Dilutions incubate Incubate Components in 96-well Plate prep->incubate filter Filter & Wash on Glass Fiber Filters incubate->filter count Scintillation Counting filter->count analyze_binding Analyze Data: Calculate IC50 & Ki count->analyze_binding transfect Transfect Cells with σ1R-RLuc & σ1R-YFP plate_cells Plate Cells & Add Test Compound transfect->plate_cells add_substrate Add Substrate (e.g., Coelenterazine h) plate_cells->add_substrate read_bret Measure Donor & Acceptor Emission add_substrate->read_bret analyze_bret Analyze Data: Calculate BRET Ratio read_bret->analyze_bret start Test Compound: 4-Benzyl-2-(piperidin-4-yl)morpholine start->prep start->transfect

Caption: Experimental workflow for in vitro characterization.

In Vivo Assays

This model is used to assess the anti-allodynic effects of the compound.[18][19]

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Surgery: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it to induce a partial nerve injury.

  • Post-operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop mechanical and cold allodynia.

  • Baseline Measurement: Before drug administration, measure baseline pain responses.

    • Mechanical Allodynia: Use von Frey filaments of increasing force applied to the plantar surface of the paw to determine the paw withdrawal threshold.[3]

    • Cold Allodynia: Apply a drop of acetone to the paw and measure the duration of the withdrawal response.[3]

  • Drug Administration: Administer 4-Benzyl-2-(piperidin-4-yl)morpholine via an appropriate route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

  • Post-treatment Measurement: Re-assess mechanical and cold allodynia at various time points after drug administration (e.g., 30, 60, 90, 180 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds and response durations between the drug-treated group and a vehicle-treated control group. A significant increase in withdrawal threshold or a decrease in response duration indicates an anti-allodynic effect.

This model evaluates the compound's ability to prevent motor neuron death following nerve injury.[20]

Animals: Adult mice.

Procedure:

  • Surgery: Perform a unilateral rhizotomy of the L4-L5 spinal roots to induce motor neuron degeneration.

  • Treatment: Administer the test compound or vehicle daily for a specified period (e.g., 14-28 days).

  • Tissue Collection: At the end of the treatment period, perfuse the animals and collect the lumbar spinal cord.

  • Immunohistochemistry: Section the spinal cord and perform immunohistochemical staining for markers of motor neurons (e.g., NeuN or ChAT) and glial reactivity (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Quantification: Count the number of surviving motor neurons in the ventral horn of the spinal cord on both the injured and uninjured sides.

  • Data Analysis: Compare the number of surviving motor neurons in the treated group versus the vehicle group. A significantly higher number of surviving neurons in the treated group indicates a neuroprotective effect.

Quantitative Data and Comparative Analysis

The following table presents representative binding affinity data for known sigma-1 receptor ligands that share structural similarities with 4-Benzyl-2-(piperidin-4-yl)morpholine. This provides a benchmark for interpreting the experimental results for the novel compound.

CompoundStructural Classσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference
HaloperidolButyrophenone2.5--[3]
(+)-PentazocineBenzomorphan3.154501758[7]
PRE-084Piperidine2.221095.5[7]
SpipethianeSpirocyclic Benzylpiperidine0.5416832[2]
Compound 15Benzylpiperazine1.61417886[21]
Compound 12aHydroxypiperidine1.2>1000>833[9]
Compound 25bBenzylpiperazine-Dioxolane0.0743.547[22]

Conclusion and Future Directions

The structural features of 4-Benzyl-2-(piperidin-4-yl)morpholine strongly suggest its potential as a novel sigma-1 receptor ligand. The in-depth technical framework provided here outlines a clear path for the empirical validation of this hypothesis. Through rigorous in vitro and in vivo characterization, the precise mechanism of action, affinity, selectivity, and functional activity of this compound can be elucidated. Should the hypothesis be confirmed, 4-Benzyl-2-(piperidin-4-yl)morpholine could represent a valuable lead compound for the development of new therapeutics for a range of central nervous system disorders. Future research should also explore its potential interaction with the sigma-2 receptor and other off-target sites to build a comprehensive safety and selectivity profile.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.21. [Link]

  • Griesel, C., Gauthier, C., & Gendron, T. F. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 583. [Link]

  • Penke, B., Fulop, L., Szucs, M., & Frecska, E. (2018). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(5), 317-333. [Link]

  • Sahn, J. J., Mejia, G. L., & Martin, S. F. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(11), 2003–2012. [Link]

  • Zhao, Y., Wu, X., Li, X., & Zhang, J. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 914143. [Link]

  • Martin, L. J., Smith, D. J., & Martin, B. R. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 249. [Link]

  • Poupaert, J. H., & Nicholson, J. M. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 644(1-3), 54–60. [Link]

  • Ryskamp, D. A., Korban, S., Zhemkov, V., & Bezprozvanny, I. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 862. [Link]

  • Efange, S. M. N., et al. (2016). Some sigma receptor ligands. ResearchGate. [Link]

  • Abarca-Quinones, J., & Zimmer, A. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1956. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 15, 2026, from [Link]

  • Denton, R. M., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Rossi, D., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor. International Journal of Molecular Sciences, 21(20), 7708. [Link]

  • McCurdy, C. R. (2007). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar. [Link]

  • Cilia, A., et al. (2012). Scouting new sigma receptor ligands. AIR Unimi. [Link]

  • Rossi, D., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]

  • Ordaz-Sánchez, K. G., et al. (2024). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]

  • Celtarys. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Harikumar, K. G., et al. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol, 7(22), e2613. [Link]

  • Sánchez-Fernández, C., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 10, 645. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Gaja-Capdevila, N., et al. (2020). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International Journal of Molecular Sciences, 21(23), 9036. [Link]

  • Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved March 15, 2026, from [Link]

  • Steffen, J., et al. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv. [Link]

  • Cottet, M., et al. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules (Basel, Switzerland), 24(3), 591. [Link]

  • Steffen, J., et al. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. ResearchGate. [Link]

  • Le, P. M., & Pingle, S. C. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ASSAY and Drug Development Technologies, 12(7), 384-391. [Link]

  • Wegert, W., et al. (2024). Recent Developments in Sigma-2 Receptor Compounds for Pain. Pharmaceuticals, 17(5), 621. [Link]

  • Al-Gharabli, S. I., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7944–7970. [Link]

  • Medel-Ramírez, M., & Salcedo, M. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in cellular neuroscience, 13, 166. [Link]

  • Roh, M. R., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology, 10, 650. [Link]

Sources

Rational Design and Structure-Activity Relationship (SAR) of Benzylpiperidine Derivatives in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, most notably serving as the core structural motif in donepezil, a first-line acetylcholinesterase (AChE) inhibitor for Alzheimer's disease (AD) [[1]](). Because of its highly modular nature, the benzylpiperidine template allows for systematic structural tuning to optimize binding affinity, target selectivity, and pharmacokinetic profiles. This technical guide explores the structure-activity relationship (SAR) of benzylpiperidine derivatives, detailing the mechanistic basis of their interactions and the experimental workflows required to validate novel neurotherapeutics.

Section 1: Mechanistic Basis of Benzylpiperidine Binding

The human AChE enzyme features a narrow, 20 Å deep active site gorge that dictates the design of its inhibitors. The gorge contains two critical binding sites: the Catalytic Anionic Site (CAS) at the base, and the Peripheral Anionic Site (PAS) near the entrance 2. The benzylpiperidine moiety is uniquely suited to exploit this topography through a dual-site binding mechanism:

  • CAS Interaction : The protonated nitrogen of the piperidine ring forms critical cation-π interactions with aromatic residues (e.g., Trp84 and Phe330) at the CAS [[3]]().

  • Gorge Spanning : The linker region (often an alkyl chain, amide, or ketone) spans the hydrophobic gorge, maintaining the optimal distance between the two pharmacophores.

  • PAS Interaction : The terminal aromatic or heterocyclic group (e.g., the indanone in donepezil) interacts with PAS residues like Trp286 via π-π stacking 2. This dual-site binding not only enhances enzymatic inhibition but also blocks AChE-induced β-amyloid (Aβ) aggregation, a process mediated by the PAS 4.

G CAS Catalytic Anionic Site (CAS) Trp84, Phe330 PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 BP Benzylpiperidine Moiety (Cation-π Interaction) BP->CAS Binds Linker Alkyl/Amide Linker (Hydrophobic Gorge) BP->Linker Terminal Terminal Pharmacophore (e.g., Indanone/Coumarin) (π-π Stacking) Linker->Terminal Terminal->PAS Binds

Logical mapping of benzylpiperidine derivative interactions within the AChE dual-binding site.

Section 2: SAR Optimization: Substituent Effects and Linker Chemistry

Extensive SAR studies have systematically modified the benzylpiperidine template to optimize pharmacodynamics [[5]]().

  • N-Benzyl Ring Substitutions : Substitution at the C-2 or C-3 position of the N-benzyl pendant with halogens (e.g., 2-chloro), methyl, or methoxy groups significantly improves anti-AChE activity 3. Conversely, bulky substitutions at the C-4 position generally diminish activity due to steric clashes within the narrow CAS 3.

  • Linker Modifications : The length and flexibility of the linker are paramount. Replacing the aliphatic amide in early prototypes with a ketone moiety (as in donepezil) or an ester linker has yielded highly potent derivatives 5, 6. A pentylene-linked derivative showed superior activity compared to propylene and ethylene counterparts, confirming the spatial requirement to bridge the CAS and PAS 5.

  • Terminal Pharmacophore Replacements : Replacing the indanone moiety with coumarin, quinoline, or benzoxazole rings has generated compounds with sub-nanomolar affinities. For instance, a coumarin-benzylpiperidine hybrid with a nitro group at position 6 exhibited an IC50 of 0.3 nM, making it over 40-fold more potent than donepezil 3.

Table 1: Quantitative SAR Data for Key Benzylpiperidine Derivatives
Compound / ModificationTargetIC50 (µM)Selectivity (AChE vs BuChE)Reference
Donepezil (E2020)AChE0.00571250x1
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChE0.560N/A5
Quinolone-benzylpiperidine (Compound 21c)AChE0.564.1x2
Coumarin-benzylpiperidine (Compound 5, 6-NO2)AChE0.000326,300x3
Indanone-tetrahydropyridin hybrid (Compound A1)AChE0.054Dual (MAO-B IC50: 3.25)6

Section 3: Multitarget-Directed Ligands (MTDLs)

The multifactorial nature of neurodegenerative diseases has driven the evolution of benzylpiperidines into Multitarget-Directed Ligands (MTDLs) 4.

  • AChE and MAO-B Dual Inhibitors : By fusing the benzylpiperidine fragment with coumarin or indanone derivatives, researchers have achieved dual inhibition of AChE and Monoamine Oxidase B (MAO-B), addressing both cholinergic deficit and oxidative stress simultaneously 7, 6.

  • AChE and BACE1 Dual Inhibitors : Computational screening and rational design have yielded hybrids capable of inhibiting both AChE and Beta-secretase 1 (BACE1) 4. The benzylpiperidine core anchors the molecule in AChE, while secondary amine linkers interact with the Asp dyad (Asp32/Asp228) of BACE1, simultaneously halting acetylcholine degradation and Aβ plaque formation 4.

  • Sigma Receptors : Certain 1-aralkyl-4-benzylpiperidine derivatives exhibit high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neuroprotection and cellular survival 8.

G MTDL Benzylpiperidine MTDL AChE AChE Inhibition MTDL->AChE BACE1 BACE1 Inhibition MTDL->BACE1 MAOB MAO-B Inhibition MTDL->MAOB ACh ↑ Acetylcholine (Cognitive Enhancement) AChE->ACh APP ↓ Aβ Aggregation (Plaque Reduction) BACE1->APP ROS ↓ Oxidative Stress (Neuroprotection) MAOB->ROS

Mechanistic pathways of Multitarget-Directed Ligands (MTDLs) in mitigating neurodegeneration.

Section 4: Experimental Workflows for SAR Validation

To establish a self-validating system for SAR, empirical biochemical assays must be tightly coupled with computational modeling. Below are the authoritative protocols for evaluating benzylpiperidine derivatives.

Protocol 1: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

Causality & Logic : Ellman's method relies on the hydrolysis of acetylthiocholine to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate anion. This anion absorbs strongly at 412 nm, providing a direct, quantifiable, and self-validating colorimetric readout of enzyme kinetics.

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the benzylpiperidine test compounds in DMSO (final assay concentration <1% to prevent enzyme denaturation).

  • Enzyme Incubation : In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE (e.g., Electrophorus electricus, 0.03 U/mL), and 10 µL of the test compound at varying concentrations. Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation : Add 10 µL of DTNB (final concentration 0.3 mM) and 10 µL of acetylthiocholine iodide (final concentration 0.5 mM).

  • Kinetic Readout : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (v0) of the reaction. Determine the IC50 by plotting the percentage of inhibition against the log of compound concentration using non-linear regression.

Protocol 2: Receptor-Dependent 3D-QSAR Modeling

Causality & Logic : Traditional 2D SAR fails to account for the spatial constraints of the AChE gorge. Receptor-dependent 3D-QSAR (RD-3D-QSAR) aligns ligands based on their bioactive conformations docked within the actual enzyme pocket, ensuring that the predicted electrostatic and steric fields reflect biological reality 9.

  • Molecular Docking : Dock the synthesized benzylpiperidine library into the crystal structure of human AChE (e.g., PDB ID: 4EY7) using a Lamarckian genetic algorithm. Ensure the protonated piperidine nitrogen is constrained to interact with Trp84.

  • Alignment : Extract the lowest-energy docked poses. Align the dataset using the benzylpiperidine core as the rigid template.

  • Field Calculation : Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp3 carbon probe with a +1 charge.

  • PLS Analysis : Perform Partial Least Squares (PLS) regression to correlate the 3D fields with empirical pIC50 values. Validate the model using leave-one-out cross-validation (q2 > 0.5 indicates a highly predictive model) [[9]]().

G Syn Compound Synthesis (Benzylpiperidine Library) Assay Ellman's Assay (Colorimetric Kinetics) Syn->Assay IC50 IC50 Determination (Non-linear Regression) Assay->IC50 Dock Molecular Docking (Receptor Alignment) IC50->Dock QSAR RD-3D-QSAR (Field Calculation & PLS) Dock->QSAR Lead Lead Optimization (Iterative Design) QSAR->Lead Lead->Syn Feedback Loop

Iterative experimental and computational workflow for benzylpiperidine SAR validation.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE)
  • Source: nih.
  • Source: nih.
  • Source: ingentaconnect.
  • Source: arabjchem.
  • Source: mdpi.
  • Source: scielo.
  • Source: researchgate.

Sources

The Morpholine Ring: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has solidified its position as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent physicochemical properties, metabolic stability, and synthetic accessibility have made it an invaluable component in the design of a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the morpholine moiety in drug design. We will delve into its fundamental physicochemical characteristics that influence pharmacokinetic profiles, its crucial role in molecular interactions with biological targets, and its successful incorporation into a diverse array of clinically approved drugs. Furthermore, this guide will present practical experimental protocols and strategic considerations for medicinal chemists aiming to leverage the advantageous properties of the morpholine ring in their drug discovery endeavors.

Introduction: The Rise of a Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications. The morpholine ring exemplifies this concept, appearing in numerous approved and experimental drugs across a wide range of therapeutic areas.[3][4] Its prevalence stems from the advantageous physicochemical, biological, and metabolic properties it imparts to a molecule, as well as its straightforward synthetic incorporation.[2][3]

The morpholine scaffold is a versatile building block that can be readily integrated into drug candidates to enhance their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1][5] Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of biological activities, targeting an array of enzymes and receptors implicated in various diseases.[1][6]

Physicochemical and Pharmacokinetic Advantages of the Morpholine Ring

The utility of the morpholine ring in drug design is largely attributed to its favorable impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][7]

Enhancing Solubility and Permeability

The presence of both a hydrogen bond accepting ether oxygen and a basic nitrogen atom within the morpholine ring provides a well-balanced hydrophilic-lipophilic profile.[1][8][9] This duality allows it to improve the aqueous solubility of a drug candidate, a critical factor for oral bioavailability, while maintaining sufficient lipophilicity to permeate cellular membranes.[1][10] The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) is particularly advantageous, as it can lead to protonation at physiological pH, further enhancing solubility.[9][10][11]

Modulating Lipophilicity and pKa

As a bioisosteric replacement for other cyclic amines like piperidine or piperazine, the morpholine ring offers a means to fine-tune lipophilicity and basicity.[10][12] The introduction of the oxygen atom generally reduces the lipophilicity and basicity compared to its carbocyclic and piperazine counterparts, which can be a crucial modification to optimize a drug's ADME profile and reduce off-target effects.[12][13]

Improving Metabolic Stability

The morpholine ring is often incorporated into drug candidates to enhance their metabolic stability.[1][7] While the ring itself can be a site of metabolism, typically through oxidation of the carbon atoms adjacent to the nitrogen or oxygen by cytochrome P450 (CYP) enzymes, it is generally considered to be more metabolically robust than other aliphatic amines.[14][15] Furthermore, CYP-mediated degradation of the morpholine ring often leads to non-toxic metabolites, contributing to a better safety profile.[15][16] Strategies to further enhance metabolic stability include the introduction of steric hindrance near potential sites of metabolism.[14]

The Role of the Morpholine Ring in Molecular Interactions

Beyond its influence on pharmacokinetics, the morpholine ring actively participates in crucial interactions with biological targets, contributing to a compound's potency and selectivity.

Hydrogen Bonding and Hinge-Binding

The oxygen atom of the morpholine ring is a competent hydrogen bond acceptor, a feature frequently exploited in the design of enzyme inhibitors.[9] A prominent example is its role as a "hinge-binder" in many kinase inhibitors.[13] The 4-(pyrimidin-4-yl)morpholine motif is a privileged structure for targeting the phosphoinositide 3-kinase (PI3K) family of enzymes, where the morpholine oxygen forms a critical hydrogen bond with a backbone amide in the hinge region of the kinase domain.[12][13]

Scaffold for Directing Substituents

The defined chair-like conformation of the morpholine ring allows it to act as a rigid scaffold, positioning appended functional groups in the optimal orientation for binding to a target.[9][17] This is exemplified in the neurokinin-1 (NK1) receptor antagonist aprepitant, where the morpholine ring orients three key pharmacophoric groups for effective receptor engagement.[9]

Modulator of CNS Drug Properties

In the development of drugs targeting the central nervous system (CNS), the morpholine ring is particularly valuable.[8][9][18] Its balanced lipophilic-hydrophilic nature and ability to modulate pKa contribute to improved blood-brain barrier (BBB) permeability.[8][9][17] Many CNS-active drugs, including antidepressants like reboxetine and moclobemide, feature a morpholine moiety.[9][15]

Case Studies: Successful Morpholine-Containing Drugs

The therapeutic success of numerous marketed drugs underscores the importance of the morpholine ring in drug design.

Drug NameTherapeutic ClassRole of the Morpholine Ring
Gefitinib Anticancer (EGFR Inhibitor)Enhances solubility and contributes to the overall pharmacokinetic profile.[7]
Linezolid AntibioticThe morpholine ring is a key part of the pharmacophore and contributes to its unique mechanism of action and favorable safety profile.
Reboxetine Antidepressant (NRI)Improves CNS penetration and modulates pharmacokinetic properties.[9][15]
Aprepitant Antiemetic (NK1 Antagonist)Acts as a scaffold to correctly orient pharmacophoric groups for receptor binding.[9]
Rivaroxaban Anticoagulant (Factor Xa Inhibitor)The morpholinone core is central to its inhibitory activity.[19]

This table provides a brief overview. The role of the morpholine ring in each drug is often multifaceted.

Synthetic Strategies for Incorporating the Morpholine Ring

The facile synthesis of morpholine and its derivatives is a key reason for its widespread use in medicinal chemistry.[2][3] Several robust synthetic routes are available to medicinal chemists.

Classical Synthesis: Diethanolamine Cyclization

The industrial synthesis of morpholine typically involves the dehydration of diethanolamine with sulfuric acid. This method, while effective for the parent heterocycle, is less amenable to the synthesis of highly substituted analogs.

Modern Synthetic Approaches

More versatile methods are employed in drug discovery to generate diverse morpholine-containing compounds. These include:

  • Intramolecular Cyclization: This common strategy involves the cyclization of a precursor containing both the amine and hydroxyl functionalities, often protected and activated appropriately.[3]

  • Intermolecular Cyclization: The reaction of a dihaloethane with an amino alcohol derivative provides a direct route to the morpholine ring.[3]

  • Multi-component Reactions: Recent advances have led to the development of atom-economical three-component reactions for the rapid synthesis of substituted morpholine derivatives from readily available starting materials.[20]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization to Form a Morpholine Ring

Objective: To synthesize a substituted morpholine via intramolecular cyclization of an N-substituted-2-(2-hydroxyethylamino)ethanol derivative.

Materials:

  • N-substituted-2-(2-hydroxyethylamino)ethanol derivative

  • Sulfuric acid (concentrated) or other dehydrating agent (e.g., triflic anhydride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-substituted-2-(2-hydroxyethylamino)ethanol derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the dehydrating agent (e.g., 1.1 equivalents of concentrated sulfuric acid) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for a specified time (monitoring by TLC or LC-MS is recommended).

  • After the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G Key Advantages of the Morpholine Ring in Drug Design cluster_PK Pharmacokinetic Properties cluster_PD Pharmacodynamic Interactions Morpholine Morpholine Ring Solubility Improved Solubility (Aqueous) Morpholine->Solubility Balanced Hydrophilicity/ Lipophilicity Permeability Enhanced Permeability (Membrane) Morpholine->Permeability Lipophilic Character Metabolism Increased Metabolic Stability Morpholine->Metabolism Reduced Susceptibility to CYP Enzymes BBB Improved BBB Penetration Morpholine->BBB Optimal Physicochemical Properties for CNS H_Bond Hydrogen Bond Acceptor (Oxygen) Morpholine->H_Bond Target Binding (e.g., Kinase Hinge) Scaffold Rigid Scaffold Morpholine->Scaffold Directs Substituents for Optimal Binding G Simplified Workflow for Incorporating Morpholine Start Identify Lead Compound with Pharmacokinetic or Pharmacodynamic Liabilities Strategy Propose Morpholine Incorporation Strategy (e.g., Bioisosteric Replacement) Start->Strategy Synthesis Synthesize Morpholine -Containing Analogs Strategy->Synthesis Assay In Vitro ADME and Potency Assays Synthesis->Assay Analysis Analyze Structure-Activity and Structure-Property Relationships Assay->Analysis Optimization Iterative Optimization of Lead Compound Analysis->Optimization Optimization->Strategy Refine Design

Caption: A streamlined workflow for medicinal chemistry optimization using morpholine.

Bioisosteric Replacements for the Morpholine Ring

While the morpholine ring offers many advantages, there are instances where its properties may not be optimal for a particular drug target or desired ADME profile. In such cases, medicinal chemists may consider bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Common bioisosteres for the morpholine ring include:

  • Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can modulate lipophilicity and metabolic stability. [6]* Piperazine: Offers two sites for substitution and has different basicity and lipophilicity profiles. [12]* Spirocyclic systems: Spiro-oxetanes and azetidines have been explored as three-dimensional bioisosteres of morpholine to improve solubility and introduce novel structural features. [21]* Constrained analogs: Bicyclic systems or the incorporation of cyclopropyl groups can be used to create more rigid analogs of morpholine, which can improve binding affinity and metabolic stability. [13]

Future Perspectives and Conclusion

The morpholine ring has undeniably earned its status as a privileged scaffold in drug discovery. [1][4]Its ability to confer favorable pharmacokinetic properties and engage in key interactions with a wide range of biological targets ensures its continued relevance in the design of next-generation therapeutics. [1][5]As our understanding of disease biology deepens, the versatility of the morpholine scaffold will undoubtedly continue to be exploited by medicinal chemists to create novel and effective treatments for a multitude of human diseases. [1][22]The continuous development of new synthetic methodologies will further expand the accessible chemical space of morpholine derivatives, paving the way for the discovery of future medicines. [22][23]

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Available from: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available from: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • S. M., C., & C., G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(22), 4149-4173. Available from: [Link]

  • S. M., C., & C., G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(22), 4149-4173. Available from: [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available from: [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). In Horizons in Cancer Research. Nova Science Publishers. Available from: [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). ChemistrySelect. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. Available from: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., Para, K. S., Reeves, K., Ryckmans, T., Stiff, C., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. Available from: [Link]

  • Scott, J. S., & O'Donovan, D. H. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1628-1643. Available from: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available from: [Link]

  • Three-Component Synthesis of Morpholine Derivatives. (2020). Synfacts. Available from: [Link]

  • Xu, W., Gray, D. L., & Glase, S. A. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(35), 13035-13048. Available from: [Link]

  • S. M., C., & C., G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(22), 4149-4173. Available from: [Link]

  • MORPHOLINE. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Selected examples of drugs containing morpholine core. ResearchGate. Available from: [Link]

  • Morpholine – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

Pharmacophore modeling of 4-Benzyl-2-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacophore Modeling of 4-Benzyl-2-(piperidin-4-yl)morpholine

Abstract

The morpholine and piperidine scaffolds are cornerstones in the design of therapeutics targeting the central nervous system (CNS).[1][2] Their prevalence is due to favorable physicochemical properties that can enhance pharmacokinetic profiles, including blood-brain barrier permeability.[2] This guide presents a comprehensive, in-depth protocol for the pharmacophore modeling of 4-Benzyl-2-(piperidin-4-yl)morpholine, a molecule combining these privileged structures with a benzyl moiety characteristic of various neuroactive compounds.[3][4] Given the structural homology to known ligands, we hypothesize that this molecule's primary targets are the sigma (σ) receptors. This document provides researchers, medicinal chemists, and drug development professionals with a self-validating workflow, from target hypothesis and training set selection to rigorous model generation and validation, grounding each step in established scientific principles and authoritative literature.

Introduction: The Rationale for Pharmacophore Modeling

In modern drug discovery, identifying novel molecules with desired biological activity is a complex, multi-stage process.[5] Pharmacophore modeling serves as a powerful computational tool that distills the complex three-dimensional structure of a molecule into an abstract representation of its essential interaction features.[6][7] A pharmacophore is defined as the specific 3D arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a biological target.[6][8] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable centers (PI/NI).[7]

This approach is invaluable for several reasons:

  • Virtual Screening: Pharmacophore models can be used as 3D queries to rapidly screen large compound libraries, identifying novel scaffolds that possess the required features for biological activity.[7][9]

  • Lead Optimization: By understanding the key features for activity, medicinal chemists can make rational modifications to a lead compound to enhance its potency and selectivity.[10]

  • Scaffold Hopping: It facilitates the discovery of new, structurally diverse molecules that retain the essential pharmacophoric features of a known active compound, which is crucial for developing novel intellectual property.[10]

Pharmacophore models can be developed through two primary strategies:

  • Structure-Based Modeling: This approach derives the pharmacophore directly from the 3D structure of the protein-ligand complex. It maps the key interaction points within the active site.[11][12]

  • Ligand-Based Modeling: When a high-resolution structure of the target is unavailable, a model can be generated by superimposing a set of known active ligands and extracting their common chemical features.[13]

Given that 4-Benzyl-2-(piperidin-4-yl)morpholine is a specific, likely novel entity, but its core fragments are present in numerous known ligands, a ligand-based approach grounded in a strong target hypothesis is the most logical and powerful strategy.

Chapter 1: Target Hypothesis and Justification - The Sigma Receptors

The chemical architecture of 4-Benzyl-2-(piperidin-4-yl)morpholine provides strong clues to its potential biological target. The 4-benzylpiperidine core is a known monoamine releasing agent and is present in compounds targeting monoamine transporters and sigma receptors.[3][4] The morpholine ring is a "privileged pharmacophore" frequently incorporated into CNS-active drugs to modulate their pharmacokinetic and pharmacodynamic properties.[1][2]

This confluence of structural motifs points compellingly towards the sigma receptors (σ1R and σ2R) as high-probability targets.[14] These receptors are implicated in a wide range of neurological disorders, including pain, neurodegeneration, and psychiatric conditions, making them attractive targets for therapeutic intervention.[15][16] Crucially, well-established pharmacophore models for sigma receptor ligands exist, providing an authoritative foundation for our investigation.[15][17][18]

The generalized pharmacophore for σ1R ligands consists of a basic amine (a positive ionizable feature) flanked by two hydrophobic regions.[14] More refined models, derived from diverse sets of ligands, typically include one positive ionizable (PI) feature and multiple hydrophobic (HYD) features at specific distances.[15] Similarly, pharmacophore models for σ2R ligands also feature a positive ionizable group and several hydrophobic moieties, often with an additional hydrogen bond acceptor.[17][19] The structure of 4-Benzyl-2-(piperidin-4-yl)morpholine, with its basic piperidine nitrogen, benzyl group, and morpholine ring, can readily satisfy these pharmacophoric requirements.

Chapter 2: The Ligand-Based Pharmacophore Modeling Workflow

The development of a robust and predictive pharmacophore model is an iterative, multi-step process that demands careful execution and validation at each stage.[20][21] The causality behind this workflow is to systematically reduce the conformational and chemical space of known active molecules to a single, validated 3D hypothesis that defines the necessary features for bioactivity.

Caption: Workflow for Ligand-Based Pharmacophore Modeling and Application.
Protocol 2.1: Training and Test Set Preparation

Expertise: The quality of a pharmacophore model is fundamentally dependent on the quality of the input data. The training set must be structurally diverse to avoid bias towards a specific chemical series and should span a range of high-affinity binders to ensure the identified features are truly critical for potent activity.

Methodology:

  • Data Compilation: Assemble a set of at least 20-30 high-affinity sigma receptor ligands from authoritative sources like the ChEMBL database or peer-reviewed literature.[22] Ensure structural diversity, including compounds with piperidine, morpholine, and benzyl scaffolds.

  • Activity Thresholds: Define a clear activity cutoff to classify compounds as "active" (e.g., Ki or IC50 < 100 nM) and "inactive" (e.g., Ki or IC50 > 10 µM).

  • Set Partitioning: Divide the dataset into a training set (approx. 70-80% of actives) and an external test set (the remaining 20-30%).[23] The test set should not be used during model generation and is reserved for final validation.

  • Decoy Set Generation: For robust validation, generate a decoy set of molecules that have similar physicochemical properties to the active compounds but are topologically distinct and presumed to be inactive. This helps to assess the model's ability to reject non-binders.

Protocol 2.2: Model Development and Selection

Trustworthiness: This protocol is an iterative, self-correcting system. By generating multiple hypotheses and ranking them based on statistical scores that correlate with known activity data, the process selects for models that are most likely to represent the true interaction pharmacophore.

Methodology:

  • Conformational Analysis: For each molecule in the training set, generate a representative ensemble of low-energy 3D conformations. This is a critical step as it accounts for molecular flexibility.[12][21] A common approach is to use a force field like MMFF94 within a specified energy window (e.g., 20 kcal/mol) above the global minimum.

  • Pharmacophore Feature Definition: Define the set of chemical features to be considered. For sigma ligands, this typically includes:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HypoGen, PHASE). The software will align the conformations of the active compounds, searching for common 3D arrangements of pharmacophoric features.[15]

  • Scoring and Ranking: The generated hypotheses are scored based on their ability to match the active compounds while ignoring the inactive ones. The algorithm calculates a total cost value for each hypothesis. A statistically significant model will have a high cost difference between the null cost (a model with no predictive ability) and its total cost.[24] The model with the highest cost difference and best correlation coefficient against the training set activity data is selected as the top hypothesis.

Chapter 3: The Pillar of Trust - Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated.[25] Validation ensures that the model's predictive power is not due to chance and that it can successfully distinguish between active and inactive compounds.[23]

Protocol 3.1: Internal Validation (Fischer's Randomization)

Expertise: This method, also known as a "cat-scramble" test, is a self-validating check to ensure the correlation between chemical features and biological activity is not random.[24] By scrambling the activity data of the training set and re-running the model generation, we can assess the statistical significance of our original hypothesis.

Methodology:

  • Randomly reassign the activity values across the molecules in the training set.

  • Generate new pharmacophore hypotheses using this scrambled data.

  • Repeat this process multiple times (e.g., 99 times for 99% confidence).

  • Verification: If the hypotheses generated from the scrambled data have significantly worse scores (e.g., higher costs, lower correlation) than the original hypothesis, it provides confidence that the original model is robust and not a result of chance correlation.[24]

Protocol 3.2: External Validation and Performance Metrics

Trustworthiness: External validation is the most critical test of a model's real-world utility.[23] By screening a set of compounds that the model has never "seen" before, we can get an unbiased measure of its predictive accuracy.

Methodology:

  • Database Screening: Use the validated pharmacophore hypothesis as a 3D query to screen the external test set and the decoy set.

  • Tabulate Results: Count the number of active compounds in the database (A), the total number of compounds in the database (D), the number of active compounds identified by the model (Ha), and the total number of hits returned by the model (Ht).

  • Calculate Performance Metrics: Evaluate the model using established statistical measures.

MetricFormulaInterpretationReference
Enrichment Factor (E) (Ha/Ht) / (A/D)Measures how much better the model is at finding actives compared to random selection. A higher E value is better.[26]
Goodness of Hit (GH) Score [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]A comprehensive score that balances actives vs. inactives. A score > 0.7 indicates a very good model.[25][26]
Receiver Operating Characteristic (ROC) Plot of True Positive Rate (Sensitivity) vs. False Positive Rate (1-Specificity)The Area Under the Curve (AUC) quantifies the model's ability to discriminate. AUC = 1 is a perfect model; AUC = 0.5 is random.[25][27]

Chapter 4: Application to 4-Benzyl-2-(piperidin-4-yl)morpholine

With a validated pharmacophore model in hand, the final step is to apply it to our molecule of interest. This serves as the predictive test of our initial hypothesis.

Caption: Mapping molecular features to a hypothetical sigma pharmacophore.
Protocol 4.1: Conformer Generation and Fitting

Expertise: Just as with the training set, the target molecule must be treated as a flexible entity. The goal is to determine if any of its low-energy conformations can spatially align its chemical features with the pharmacophore points.

Methodology:

  • Generate Conformers: Create a set of low-energy 3D conformations for 4-Benzyl-2-(piperidin-4-yl)morpholine using the same protocol as in step 2.2.

  • Pharmacophore Mapping: Attempt to fit each conformer to the validated pharmacophore model. Software will calculate a "fit score" that measures how well the molecular features (e.g., the piperidine nitrogen as a PI, the benzyl ring as an HY) overlay with the corresponding pharmacophore feature spheres.

  • Analysis of Results:

    • High Fit Score: A high fit score for a low-energy conformer strongly suggests that the molecule can adopt the required bioactive conformation and is likely to be active at the sigma receptor.

    • Low or No Fit: If no low-energy conformer can satisfy the pharmacophore geometry, the molecule is predicted to be inactive. This may prompt a re-evaluation of the target hypothesis or suggest that the molecule interacts via a different binding mode not captured by the training set.

Conclusion and Future Directions

This technical guide has outlined a rigorous, self-validating workflow for developing a predictive pharmacophore model and applying it to 4-Benzyl-2-(piperidin-4-yl)morpholine. By grounding the process in a strong, literature-supported target hypothesis—the sigma receptors—we can move beyond a purely theoretical exercise to a scientifically sound prediction of biological activity.

The strength of this approach lies in its structured logic and adherence to validation principles.[23][25] A successfully mapped molecule becomes a high-priority candidate for synthesis and in vitro biological evaluation. The pharmacophore model itself becomes a lasting asset, useful for screening larger databases to identify additional novel chemotypes for the target. However, it is critical to acknowledge the limitations: pharmacophore modeling is a predictive tool, not a substitute for experimental validation.[6][23] The ultimate confirmation of activity must come from empirical testing.

References

  • Vertex AI Search. (2024). Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
  • Vertex AI Search. (2019).
  • Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
  • PubMed. (2019).
  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.
  • Institute of Molecular and Translational Medicine. (2018).
  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling.
  • Merck Millipore. (n.d.). Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening.
  • ResearchGate. (n.d.). Representation of the sigma-1 receptor pharmacophore.
  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - PMC.
  • Vertex AI Search. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • ResearchGate. (n.d.). 3D pharmacophore models for σ 2 R.
  • PubMed. (2010). A 3D-pharmacophore model for sigma2 receptors based on a series of substituted benzo[d]oxazol-2(3H)
  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling (A)....
  • Genomatics. (2026). Pharmacophore Modeling and Mapping.
  • ijarsct. (2025).
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • ResearchGate. (n.d.). Molecular modeling of potent sigma‐2 ligands.
  • PubMed. (n.d.).
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
  • MDPI. (2021). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs.
  • Fiveable. (2026). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Bio-protocol. (n.d.). Structure-based pharmacophore modeling.
  • DergiPark. (2021).
  • MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • Taylor & Francis. (2024). Integrated pharmacophore-based virtual screening and molecular modeling approaches for the identification of sigma-2 receptor antagonists as novel therapeutics against Alzheimer's disease.
  • ResearchGate. (n.d.).
  • ResearchGate. (2023).
  • Vertex AI Search. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
  • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.
  • PubMed. (2020).
  • E3S Web of Conferences. (n.d.).
  • Chem-Impex. (n.d.). 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine.
  • MDPI. (2025).
  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Vertex AI Search. (n.d.). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • Benchchem. (n.d.). Potential Therapeutic Targets of (4-Benzyl-piperidin-1-yl)
  • Vertex AI Search. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC.
  • Digital Repository. (n.d.).
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.

Sources

Methodological & Application

Application Note: Reductive Amination Synthesis of 4-(Piperidin-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The 4-(piperidin-4-yl)morpholine motif is a privileged scaffold in modern medicinal chemistry. It serves as a critical solubility-enhancing and target-binding moiety in numerous therapeutics, including highly selective Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., 1)[1], 2[2][3], and novel 4[4][5]. This application note provides a comprehensively validated, self-contained protocol for synthesizing this core via the reductive amination of 1-Boc-4-piperidone with morpholine, followed by quantitative deprotection.

Mechanistic Causality & Reagent Selection

The synthesis relies on a one-pot reductive amination. The strategic selection of reagents dictates the purity and yield of the final product:

  • Reducing Agent (STAB vs. NaBH 3​ CN vs. NaBH 4​ ) :6 is the premier choice[6]. Unlike NaBH 4​ , STAB is sufficiently mild that it does not directly reduce the starting ketone to an alcohol. Unlike sodium cyanoborohydride (NaBH 3​ CN), STAB is non-toxic and7 during acidic workups[7].

  • Acid Catalyst : The addition of 1.0–1.5 equivalents of glacial acetic acid (AcOH) is strictly required. Morpholine is a secondary amine; its reaction with a ketone forms a hemiaminal. AcOH protonates the hemiaminal hydroxyl group, driving the elimination of water to form the highly electrophilic iminium ion, which is the actual species reduced by STAB.

  • Solvent Dynamics : 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) due to its slightly higher boiling point and superior solvation of the intermediate polar iminium species, preventing premature precipitation.

Mechanism A 1-Boc-4-piperidone + Morpholine B Hemiaminal Intermediate A->B  Nucleophilic Attack C Iminium Ion (Rate Determining) B->C  -H2O (AcOH cat.) D Hydride Transfer (from STAB) C->D  NaBH(OAc)3 E 4-(1-Boc-piperidin-4-yl)morpholine D->E  Irreversible Reduction

Reaction mechanism of reductive amination via iminium ion intermediate.

Experimental Workflow

Workflow Step1 1. Imine Formation Mix Ketone, Amine, AcOH in DCE Step2 2. Reduction Add STAB Stir 12-18h at RT Step1->Step2 Step3 3. Workup Quench with NaHCO3 Extract & Dry Step2->Step3 Step4 4. Deprotection 4N HCl in Dioxane or TFA in DCM Step3->Step4 Step5 5. Isolation Precipitate as HCl/TFA salt Step4->Step5

Experimental workflow for the two-step synthesis and deprotection.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
1-Boc-4-piperidone199.251.0Electrophile / Core Scaffold
Morpholine87.121.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB)211.941.5 - 2.0Hydride Donor
Glacial Acetic Acid60.051.0 - 1.5Acid Catalyst
1,2-Dichloroethane (DCE)98.960.2 MSolvent
4N HCl in Dioxane36.4610.0Deprotecting Agent

Step-by-Step Methodologies

Protocol A: Synthesis of 4-(1-Boc-piperidin-4-yl)morpholine

Self-Validation Checkpoint: The reaction must transition from a clear solution to a slightly cloudy suspension upon STAB addition, clearing up as the reduction proceeds.

  • Imine Formation : To an oven-dried, argon-purged round-bottom flask, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and 1,2-Dichloroethane (DCE) (250 mL).

  • Amine Addition : Add morpholine (4.81 g, 55.2 mmol, 1.1 eq) dropwise via syringe.

  • Catalysis : Add glacial acetic acid (3.0 g, 50.0 mmol, 1.0 eq). Stir the mixture at room temperature (20-25 °C) for 30–45 minutes. Causality: This pre-incubation time is critical to allow the equilibrium to shift toward the iminium ion before the reducing agent is introduced, preventing direct reduction of the ketone.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol, 1.5 eq) over 15 minutes to control the mild exotherm.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours under argon.

  • Quenching & Workup : Carefully quench the reaction by adding saturated aqueous NaHCO 3​ (150 mL) dropwise. Causality: STAB reacts with water/base to release H 2​ gas. Dropwise addition prevents violent effervescence. Stir for 30 minutes until gas evolution ceases.

  • Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield 4-(1-Boc-piperidin-4-yl)morpholine as a pale yellow oil (Typical yield: 92-96%).

Protocol B: Boc-Deprotection to 4-(piperidin-4-yl)morpholine Hydrochloride
  • Preparation : Dissolve the crude 4-(1-Boc-piperidin-4-yl)morpholine (13.0 g, 48.1 mmol) in anhydrous DCM (50 mL).

  • Deprotection : Cool to 0 °C. Slowly add 4N HCl in Dioxane (120 mL, ~10 eq). Causality: HCl in dioxane is preferred over TFA because the resulting hydrochloride salt is highly crystalline and easier to handle than the hygroscopic TFA salt.

  • Reaction : Stir at room temperature for 2-4 hours. A white precipitate will form as the deprotected product crystallizes out of the non-polar solvent mixture.

  • Validation (LC-MS) : Monitor the disappearance of the starting material mass (m/z 271 [M+H]+) and the appearance of the product mass (m/z 171 [M+H]+).

  • Isolation : Filter the resulting white suspension through a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual dioxane and organic impurities.

  • Drying : Dry the solid under high vacuum at 40 °C for 12 hours to afford 4-(piperidin-4-yl)morpholine dihydrochloride as a white, free-flowing powder.

Quantitative Data: Comparison of Reductive Amination Conditions

The following table summarizes empirical data comparing different reducing conditions for the synthesis of the 4-(piperidin-4-yl)morpholine core.

Reducing Agent / CatalystSolventTemp (°C)Reaction TimeTypical YieldImpurity Profile (Direct Ketone Reduction)
STAB (NaBH(OAc) 3​ ) DCE2512 - 18 h92 - 96%< 1%
NaBH 3​ CN MeOH2518 - 24 h85 - 88%2 - 5%
H 2​ (50 psi) / Pd/C MeOH / iPrOH25 - 807 - 18 h93 - 97%< 1% (Requires specialized autoclave)

Note: While 8 offers excellent yields and atom economy[8][9], STAB remains the most accessible and highly selective reagent for standard laboratory-scale synthesis without the need for pressurized reactors.

References

  • Google Patents (WO2010138589A1) - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use.
  • Google Patents (US8168633B2) - Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase.
  • Google Patents (WO2017213245A1) - Method for producing 4-(piperidin-4-yl)morpholine.
  • Google Patents (CN105777615A) - Preparation method of 4-morpholino piperidine.
  • NIH / PMC - Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available at:[Link]

Sources

Experimental procedure for N-alkylation of piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of Piperidines: Strategies, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its saturated heterocyclic structure often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The functionalization of the piperidine nitrogen via N-alkylation is a critical and frequently employed strategy to modulate the pharmacological activity, selectivity, and physicochemical properties of these molecules.[3][4]

This technical guide provides a comprehensive overview of the most robust and field-proven methodologies for the N-alkylation of piperidines. Moving beyond simple step-by-step instructions, we will delve into the mechanistic rationale behind procedural choices, offering insights to empower researchers to troubleshoot, optimize, and adapt these protocols for their specific synthetic challenges.

Choosing the Right Synthetic Strategy

The selection of an appropriate N-alkylation method is contingent upon several factors, including the nature of the alkylating agent, the steric environment of the piperidine, and the presence of other functional groups. The two most prevalent strategies are Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination.[5]

G start Start: N-Alkylation of Piperidine alkyl_halide Is the alkylating agent a primary or activated alkyl halide (R-X)? start->alkyl_halide carbonyl Is the alkylating agent an aldehyde or ketone (R-C=O)? alkyl_halide->carbonyl No direct_alk Protocol 1: Direct Nucleophilic Alkylation alkyl_halide->direct_alk Yes reductive_am Protocol 2: Reductive Amination carbonyl->reductive_am Yes overalk_risk Consider risk of quaternary salt formation. Control stoichiometry. direct_alk->overalk_risk milder_cond Milder, more selective. Avoids over-alkylation. reductive_am->milder_cond

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

This classical approach involves the reaction of the secondary amine of the piperidine ring with an alkyl halide. It is a straightforward and effective method, particularly for introducing simple alkyl groups like methyl, ethyl, or benzyl.[3]

Mechanistic Rationale & Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A base is essential for this reaction to proceed to completion. It neutralizes the hydrohalic acid (H-X) that is formed, preventing the protonation of the starting piperidine.[3] Protonation would form a piperidinium salt, rendering the nitrogen non-nucleophilic and halting the reaction.

A significant challenge with this method is over-alkylation . The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt.[5][6] This side reaction is more prevalent with highly reactive alkylating agents and when using an excess of the alkyl halide.[6] Careful control over stoichiometry and the slow addition of the alkylating agent are crucial experimental choices to minimize this outcome.[5][6]

G cluster_0 Direct Alkylation Workflow A Piperidine + Base in Anhydrous Solvent B Slowly Add Alkyl Halide (R-X) A->B C Stir at RT (or heat if needed) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G N-Alkylated Piperidine F->G

Caption: General workflow for Direct N-Alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a piperidine derivative with an alkyl halide using potassium carbonate as the base.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)[6]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)[3][5]

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))[5][6]

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous solvent (e.g., MeCN).

  • Add the finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq).[3]

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the stirring mixture.[6] For highly reactive halides, consider cooling the flask to 0 °C before addition.

  • Allow the reaction to stir at room temperature. For less reactive alkyl halides, the mixture may require heating to 50-70 °C.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[3]

  • Upon completion, cool the reaction to room temperature and filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up: Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[3][5]

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated piperidine.[5]

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder, more versatile, and often more selective method for N-alkylation.[5] It is particularly advantageous as it completely avoids the issue of over-alkylation that can plague direct alkylation methods.[5] This reaction involves condensing the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride-based reducing agent.[4]

Mechanistic Rationale & Causality

The reaction proceeds in two distinct steps within the same pot:

  • Iminium Ion Formation: The piperidine attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration forms a transient, electrophilic iminium ion. A catalytic amount of acid (like acetic acid) can be used to accelerate this step, especially with less reactive ketones.[3]

  • In-situ Reduction: A hydride reducing agent, added to the same pot, selectively reduces the iminium ion to the corresponding tertiary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Its mildness and steric bulk make it highly selective for reducing the iminium ion intermediate over the starting aldehyde or ketone.[5] This selectivity is the key to the success of the one-pot procedure, as it allows the iminium ion to form without premature reduction of the carbonyl compound.

G cluster_1 Reductive Amination Workflow A Piperidine + Carbonyl in Anhydrous Solvent B Stir to form Iminium Intermediate A->B C Add NaBH(OAc)₃ (Reducing Agent) B->C D Stir at RT C->D E Monitor by TLC/LC-MS D->E F Quench & Aqueous Work-up E->F G Purification (Column Chromatography) F->G H N-Alkylated Piperidine G->H

Caption: General workflow for N-Alkylation via Reductive Amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a piperidine derivative with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)[4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4][5]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (optional, catalytic amount)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent (e.g., DCM).[4]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.[3][4] If using a less reactive ketone, a catalytic amount of acetic acid may be added.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[5] Note that the reaction can be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.[5]

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃.[4][5]

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM, 2 x 30 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated piperidine.[3][4]

Data Presentation: Comparison of N-Alkylation Methodologies

ParameterDirect Alkylation (with Alkyl Halide)Reductive Amination (with Carbonyl)
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO), Ketones (RCOR')
Key Reagent Base (e.g., K₂CO₃, DIPEA, NaH)[6]Reducing Agent (e.g., NaBH(OAc)₃)[5]
Common Solvents MeCN, DMF[6]DCM, DCE[7]
Typical Temperature Room Temp. to 70 °C[3][6]Room Temperature[5]
Primary Advantage Straightforward for simple alkylations[5]High selectivity, avoids over-alkylation[5]
Primary Challenge Risk of over-alkylation to quaternary salts[5][6]Requires stable carbonyl compound
Substrate Scope Good for primary and activated halidesVery broad for aldehydes and ketones[7]

Advanced and Alternative Methodologies

While direct alkylation and reductive amination are the workhorses of N-alkylation, other powerful methods exist that offer unique advantages for specific applications.

  • Microwave-Assisted N-Alkylation: The use of microwave irradiation can dramatically reduce reaction times for direct alkylation protocols, often from many hours to just minutes.[8][9] This greener approach can also lead to higher product yields.[8]

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can facilitate the reaction by transporting the anionic nucleophile or base between phases, leading to milder conditions and improved yields.[10][11]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines, this palladium-catalyzed cross-coupling reaction is the state-of-the-art method.[1][12] It allows for the formation of C(aryl)-N bonds under conditions that are often milder and more functional-group tolerant than classical methods.[12]

References

  • Synfacts. (2020). Asymmetric α-Alkylation of Piperidin-2-ones through Phase-Transfer Catalysis. Synthesis of Heterocycles, 41(03), 0255–0255. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. 55(21), 9136-9148. [Link]

  • Arkivoc. (2017). Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. 2017(5), 232-246. [Link]

  • The Journal of Organic Chemistry. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Green Chemistry. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. 6(4), 203-206. [Link]

  • Wiley Online Library. (2009). Highly Enantioselective Phase‐Transfer Catalytic α‐Alkylation of α‐tert‐Butoxycarbonyllactams: Construction of β‐Quaternary Chiral Pyrrolidine and Piperidine Systems. [Link]

  • Reaction Chemistry & Engineering. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Molecules. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

Sources

Application Notes & Protocols: A Research Roadmap for the Novel Chemical Entity 4-Benzyl-2-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 4-Benzyl-2-(piperidin-4-yl)morpholine is a novel chemical entity (NCE) with no established public data regarding its biological activity or applications. This guide provides a comprehensive, structured roadmap for researchers, scientists, and drug development professionals to undertake the initial characterization and exploration of this, or any, novel compound. It outlines a logical, four-phase workflow from fundamental physicochemical assessment to preliminary mechanism of action studies. Each phase is supported by detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, ensuring a robust and self-validating investigation.

Introduction: The Challenge and Opportunity of a Novel Chemical Entity

In drug discovery and chemical biology, the journey from a newly synthesized molecule to a validated research tool or therapeutic candidate is a multi-stage process requiring rigorous scientific investigation.[1][2] The subject of this guide, 4-Benzyl-2-(piperidin-4-yl)morpholine, represents a starting point in this journey—a molecule of unknown potential. The absence of prior art necessitates a systematic approach, beginning with the most fundamental questions and progressing toward complex biological interrogation.[3][4]

This document serves as a detailed application and protocol guide not for what is known, but for how to know. It is designed to empower researchers to unlock the potential of NCEs by providing a robust framework for discovery.

Structural Analysis and Hypothesis Generation

The chemical structure of 4-Benzyl-2-(piperidin-4-yl)morpholine contains several well-known pharmacophores that can inform initial hypotheses about its potential biological targets.

  • Morpholine: This six-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical properties, metabolic stability, and presence in numerous approved drugs.[5][6][7][8] Its inclusion often improves the pharmacokinetic profile of a molecule.

  • Piperidine: Another highly prevalent nitrogenous heterocycle, the piperidine ring is a cornerstone of many centrally active drugs, suggesting a potential for neurological or psychiatric applications.

  • Benzyl Group: The lipophilic benzyl substituent can facilitate entry into hydrophobic pockets of target proteins, potentially contributing to binding affinity through π–π stacking interactions.[5][7]

Collectively, this structure suggests that the compound may interact with targets in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like monoamine oxidases.[5][7]

Phase 1: Foundational Physicochemical Characterization

Before any biological testing, it is critical to understand the fundamental chemical properties of the NCE. Poor solubility or stability can confound biological assays, leading to unreliable data.[3][9][10]

Protocol 1.1: Kinetic Aqueous Solubility Assessment

This high-throughput method provides a rapid determination of a compound's solubility in aqueous buffer, which is essential for designing in vitro assays.[9][11][12][13]

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The formation of precipitate is detected by measuring light scattering (nephelometry) or by quantifying the remaining soluble compound via UV spectrophotometry after filtration.[9][10][11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Benzyl-2-(piperidin-4-yl)morpholine in 100% DMSO.

  • Plate Setup: Using a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into designated wells.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final nominal concentration of 200 µM.

  • Incubation: Mix thoroughly and incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement (Nephelometry): Read the plate using a nephelometer to measure light scattering. Increased scattering relative to buffer-only controls indicates precipitation.

  • Measurement (Direct UV - Alternative): Alternatively, filter the solution using a solubility filter plate. Measure the UV absorbance of the filtrate and compare it to a standard curve to quantify the concentration of the soluble compound.[11]

Data Presentation: Physicochemical Properties
PropertyMethodConditionsResult
Kinetic SolubilityNephelometry/Direct UVPBS, pH 7.4, 2h @ RTµM
Chemical StabilityLC-MSpH 4.0, 7.4, 9.0 @ 37°C% Remaining at 4h
Protocol 1.2: Chemical Stability Assessment

This assay evaluates the compound's stability in aqueous solutions at different pH values, mimicking physiological and experimental conditions.[14][15]

Principle: The compound is incubated in buffers of varying pH over time. The amount of remaining parent compound is quantified by LC-MS, which can distinguish the parent molecule from its degradation products.[15]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three buffers: Acetate (pH 4.0), PBS (pH 7.4), and Glycine (pH 9.0).

  • Sample Preparation: Dilute the 10 mM DMSO stock of the compound into each buffer to a final concentration of 5 µM.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at 0, 1, 2, and 4 hours. Immediately quench any reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze all samples by LC-MS to determine the peak area of the parent compound at each time point.

  • Calculation: Calculate stability as the percentage of the compound remaining at each time point relative to the amount at time zero.

Caption: Go/No-Go decisions based on initial characterization.

Phase 2: In Silico Target Prediction

Computational tools can predict potential biological targets based on the principle that molecules with similar structures often share similar targets.[16][17] This step is invaluable for prioritizing experimental screening efforts.[18][19][20]

Protocol 2.1: Similarity-Based Target Prediction

Principle: Web-based tools like SwissTargetPrediction compare the 2D and 3D structure of a query molecule to a large database of known bioactive ligands.[16][17][21][22][23] The output is a ranked list of proteins that are most likely to be targets for the query compound.

Step-by-Step Methodology:

  • Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-Benzyl-2-(piperidin-4-yl)morpholine.

  • Access Tool: Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[17]

  • Submit Query: Paste the SMILES string into the input field and select "Homo sapiens" as the target organism.

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to the top-ranking target classes (e.g., GPCRs, enzymes, transporters) and individual proteins.

InSilicoWorkflow Input SMILES String of NCE Tool SwissTargetPrediction Server Input->Tool DB ChEMBL Database (Known Ligands & Targets) Tool->DB Similarity Search (2D/3D) Output Ranked List of Predicted Targets Tool->Output DB->Tool

Caption: Workflow for in silico target prediction.

Phase 3: In Vitro Biological Screening

This phase translates computational predictions and structural hypotheses into experimental data. A tiered screening approach is efficient, starting with broad assays and moving toward more specific, target-oriented tests.

Protocol 3.1: Tier 1 - Cytotoxicity and Cell Viability Screening

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[24][25][26] A reduction in metabolic activity in the presence of the compound suggests potential cytotoxicity or anti-proliferative effects.[27]

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of cell lines (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal effects) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Benzyl-2-(piperidin-4-yl)morpholine in culture medium. The final DMSO concentration should not exceed 0.5%. Treat cells in triplicate for 48 hours. Include untreated and vehicle-only controls.

  • MTT Incubation: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[24] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24][25]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3.2: Tier 2 - Target-Oriented Radioligand Binding Assay (Hypothetical GPCR Target)

Principle: Based on in silico predictions, if a specific GPCR (e.g., a dopamine or serotonin receptor) is identified as a likely target, a competitive radioligand binding assay can determine if the compound binds to this receptor and with what affinity.[28][29][30] This assay measures the ability of the unlabeled test compound to displace a known radioactive ligand from the receptor.[31]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-spiperone for dopamine D2 receptors), and varying concentrations of 4-Benzyl-2-(piperidin-4-yl)morpholine in assay buffer.

  • Define Controls:

    • Total Binding: Membranes + Radioligand (no competitor).

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radioactive competitor.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding), which can be converted to a binding affinity constant (Ki).

Caption: Tiered screening cascade for hit identification.

Phase 4: Preliminary Mechanism of Action (MOA) Elucidation

Once a direct interaction with a target is confirmed, the next step is to understand the functional consequence of this binding.

Protocol 4.1: Functional GPCR Assay (cAMP Measurement)

Principle: Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP).[32][33] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[32][33] A functional assay, such as a HTRF or luminescence-based cAMP assay, can determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[34][35][36]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line expressing the target receptor.

  • Agonist Mode: Treat cells with increasing concentrations of 4-Benzyl-2-(piperidin-4-yl)morpholine and measure the resulting cAMP levels. An increase or decrease in cAMP indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate them with a known agonist for the receptor at its EC₈₀ concentration.[32] If the compound is an antagonist, it will block the agonist-induced cAMP response.

  • Assay Procedure: Follow the manufacturer's protocol for the chosen cAMP assay kit (e.g., Promega cAMP-Glo™ or Cisbio HTRF).[32][35] This typically involves cell lysis and detection steps.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. For agonists, calculate the EC₅₀ (potency) and Emax (efficacy). For antagonists, calculate the IC₅₀.

Data Presentation: Biological Activity Summary
Assay TypeTarget/Cell LineParameterResult (µM)
CytotoxicityHEK293CC₅₀> 50
Binding AffinityDopamine D2 ReceptorKi0.5
Functional ActivityDopamine D2 ReceptorIC₅₀ (Antagonist)1.2
Protocol 4.2: Target Engagement Confirmation with CETSA

Principle: The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells.[37][38] The binding of a ligand (the compound) to its target protein increases the protein's thermal stability, causing it to denature and aggregate at a higher temperature.[39][40][41]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 4-Benzyl-2-(piperidin-4-yl)morpholine for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[39][40] Cool immediately on ice.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[39][40]

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein quantification method.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[38]

GPCR_Pathway Ligand Antagonist (4-Benzyl-2-(piperidin-4-yl)morpholine) Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor Blocks Binding G_Protein Gi Protein Receptor->G_Protein Inhibition Blocked AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade Agonist Endogenous Agonist (e.g., Dopamine) Agonist->Receptor

Sources

In Vitro Pharmacological Profiling of 4-Benzyl-2-(piperidin-4-yl)morpholine Derivatives: A Comprehensive Screening Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 4-Benzyl-2-(piperidin-4-yl)morpholine (CAS 1368143-77-4) represents a highly privileged bicyclic scaffold in modern drug discovery. Its structural architecture provides three distinct pharmacophoric features:

  • A morpholine ring that acts as a versatile hydrogen-bond acceptor and modulates physicochemical properties (e.g., solubility and metabolic stability).

  • A piperidine ring containing a basic secondary amine, which is critical for forming salt bridges with acidic residues in target binding pockets (such as Asp79 in monoamine transporters or the hinge region of kinases).

  • A benzyl group that facilitates essential π−π stacking and hydrophobic interactions.

Because of this specific structural motif, derivatives of this scaffold are predominantly evaluated across two major therapeutic areas: Neuropharmacology (targeting Monoamine Transporters like DAT, SERT, and NET) and Oncology (targeting the PI3K/AKT/mTOR kinase pathway).

To effectively evaluate the in vitro activity of compounds derived from this scaffold, an assay cascade must be designed to isolate target engagement, quantify enzymatic inhibition, and assess ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. This application note details a self-validating, three-module screening protocol.

Screening Cascade Workflow

The following workflow illustrates the tiered approach to evaluating the scaffold, moving from primary biochemical target engagement to secondary functional and ADME profiling.

G Start 4-Benzyl-2-(piperidin-4-yl)morpholine Scaffold Evaluation Target1 Module 1: Neuropharmacology Monoamine Transporters (DAT/SERT) Start->Target1 Target2 Module 2: Oncology Kinase Profiling (PI3K/mTOR) Start->Target2 Assay1 Radioligand Binding Assay (Target Engagement & Ki) Target1->Assay1 Assay2 TR-FRET Kinase Assay (Enzymatic IC50) Target2->Assay2 ADME Module 3: ADME/Tox Caco-2 Permeability & Cytotoxicity Assay1->ADME Assay2->ADME Decision Lead Optimization & In Vivo Studies ADME->Decision

Figure 1: Tiered in vitro screening cascade for 4-Benzyl-2-(piperidin-4-yl)morpholine derivatives.

Module 1: Neuropharmacology – Radioligand Binding Assays

For CNS-targeted derivatives, evaluating affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) is the critical first step.

Causality & Assay Choice: We utilize a radioligand binding assay rather than a functional neurotransmitter uptake assay for primary screening. Why? Because radioligand binding isolates the thermodynamic binding event ( Ki​ ) from cellular transport kinetics and downstream signaling. This prevents false negatives caused by compounds that bind the transporter but do not block the specific conformational changes required for substrate translocation [1].

Step-by-Step Protocol: SERT Binding Assay
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human SERT.

    • Resuspend in ice-cold lysis buffer (20 mM HEPES-NaOH pH 7.4, 2 mM MgCl 2​ , 1 mM EDTA, 0.1 mM PMSF).

    • Expert Insight: EDTA chelates divalent cations to prevent metalloprotease activity, while PMSF irreversibly inhibits serine proteases. This self-validating step ensures the structural integrity of the membrane-bound transporters during extraction, preventing artifactual loss of binding sites.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup (96-well format):

    • Total Binding: Add 50 µL assay buffer, 50 µL of 2 nM [ 3 H]citalopram (radioligand), and 100 µL of membrane preparation (approx. 20 µg protein).

    • Non-Specific Binding (NSB): Replace assay buffer with 50 µL of 10 µM unlabeled paroxetine.

    • Test Compound: Add 50 µL of serial dilutions of the 4-benzyl-2-(piperidin-4-yl)morpholine derivative (10 −11 M to 10 −5 M).

  • Incubation & Harvesting: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Detection: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Module 2: Oncology – High-Throughput Kinase Profiling (TR-FRET)

The morpholine-piperidine motif is a classic hinge-binding pharmacophore for lipid and protein kinases, particularly PI3K and mTOR.

Causality & Assay Choice: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) [2]. High-throughput screening often suffers from false positives due to the auto-fluorescence of small-molecule library compounds. By utilizing a Terbium (Tb) fluorophore, which has a millisecond emission half-life, we can introduce a 100 µs time delay before measuring the FRET signal. This completely bypasses the short-lived background auto-fluorescence of the test compounds, isolating the true biological signal from chemical noise.

Step-by-Step Protocol: PI3K α TR-FRET Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant PI3K α , ATP, and the GFP-labeled substrate to their optimal 2X working concentrations.

  • Kinase Reaction:

    • In a low-volume 384-well plate, dispense 2.5 µL of the test compound (serial dilutions in DMSO, normalized to 1% final DMSO concentration).

    • Add 2.5 µL of the PI3K α enzyme solution.

    • Initiate the reaction by adding 5 µL of the GFP-substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Detection Phase:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity) and the Terbium-labeled phospho-specific antibody.

    • Expert Insight: The addition of EDTA is a critical self-validating control; if the reaction is not completely quenched, the apparent IC50​ will artificially shift over time during the plate read.

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET capable microplate reader with excitation at 340 nm and emission detection at 520 nm (GFP acceptor) and 495 nm (Tb donor). Calculate the emission ratio (520/495) to determine the IC50​ .

Module 3: ADME & Cytotoxicity – Caco-2 Permeability

For a compound to be viable as an oral drug or a CNS-active agent, it must cross the intestinal epithelium and the Blood-Brain Barrier (BBB).

Causality & Assay Choice: The morpholine-piperidine scaffold is highly basic and lipophilic, making it a frequent substrate for efflux pumps like P-glycoprotein (P-gp). We utilize a 5-day accelerated Caco-2 cell monolayer assay [3]. Measuring bi-directional transport (Apical to Basolateral [A B] and Basolateral to Apical[B A]) allows the calculation of the Efflux Ratio. An efflux ratio > 2 indicates active efflux. For CNS targets, identifying P-gp substrates early prevents the costly advancement of compounds that will ultimately fail to achieve therapeutic concentrations in the brain.

Step-by-Step Protocol: 5-Day Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on collagen-coated polycarbonate Transwell inserts (96-well format) in medium supplemented with sodium butyrate to accelerate differentiation. Culture for 5 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω⋅cm2 are used, ensuring tight junction integrity.

  • Dosing:

    • For A B transport: Add 10 µM test compound to the Apical chamber (pH 6.5) and blank buffer to the Basolateral chamber (pH 7.4).

    • For B A transport: Add 10 µM test compound to the Basolateral chamber and blank buffer to the Apical chamber.

  • Sampling & Analysis: Incubate for 2 hours at 37°C. Extract samples from the receiver chambers and quantify the transported compound using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp​ B A / Papp​ A B).

Data Presentation & Interpretation

The following table summarizes hypothetical quantitative data for a representative lead compound ("4-BPM-01") evaluated through this assay cascade, demonstrating how the data is synthesized to make go/no-go decisions.

Assay ModuleTargetParameter4-BPM-01 (Test Cmpd)Reference DrugInterpretation
Radioligand Binding SERT Ki​ (nM)12.4 ± 1.22.1 ± 0.3 (Citalopram)High affinity target engagement.
Radioligand Binding DAT Ki​ (nM)>10,00015.4 ± 1.1 (WIN35,428)Highly selective for SERT over DAT.
TR-FRET Kinase PI3K α IC50​ (nM)45.2 ± 3.838.5 ± 2.4 (Alpelisib)Potent PI3K enzymatic inhibition.
Caco-2 Permeability A B Papp​ ( 10−6 cm/s)18.522.1 (Propranolol)High passive intestinal permeability.
Caco-2 Permeability Efflux Ratio Papp​ B A / A B1.215.4 (Digoxin)Ratio < 2; Not a significant P-gp substrate. Viable for CNS penetration.

References

  • Esendir E, Burtscher V, Coleman JA, et al. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. J Biol Chem. 2021;297(1):100863.[Link]

  • Carlson CB, Robers MB, Vogel KW, Machleidt T. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. J Biomol Screen. 2009;14(2):121-132.[Link]

  • Caldwell GW, Ferguson C, Buerger R, Yan Z. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods Mol Biol. 2014;1113:97-110. (Republished in Springer Protocols).[Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Metabolic Stability of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when modifying piperidine-containing structures to enhance metabolic stability and improve pharmacokinetic profiles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the development of piperidine-containing drug candidates.

Q1: My piperidine-containing compound shows high potency in vitro but has very low oral bioavailability in animal studies. What are the most likely causes?

A1: A significant drop-off between in vitro potency and in vivo efficacy is a classic drug development challenge. For piperidine analogs, this often points to two primary culprits: extensive first-pass metabolism or poor intestinal permeability. The piperidine ring is a common target for rapid metabolism by cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver.[1] This metabolic breakdown can drastically reduce the amount of active drug that reaches systemic circulation.

Q2: What are the most common metabolic pathways that lead to the degradation of piperidine rings?

A2: Piperidine-containing compounds are susceptible to several metabolic transformations that can lead to rapid clearance.[2] The primary routes include:

  • N-dealkylation: This is a very common pathway for many 4-aminopiperidine drugs and is often catalyzed by the CYP3A4 enzyme.[2][3]

  • Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the piperidine nitrogen can result in the formation of a lactam, which is a frequent metabolic outcome.[2]

  • Ring Oxidation: Direct oxidation at other positions on the piperidine ring can occur.

  • Ring Opening & Contraction: In some cases, more complex enzymatic reactions can lead to the cleavage and opening of the piperidine ring or its contraction to a pyrrolidine derivative.[2][4]

Q3: I'm seeing a discrepancy where my compound is stable in a Caco-2 permeability assay but still has poor oral bioavailability. Why?

A3: This scenario strongly suggests that first-pass metabolism, rather than absorption, is the limiting factor. Caco-2 assays are an excellent model for intestinal permeability but do not fully capture the metabolic capacity of the liver.[1] A compound can be well-absorbed from the intestine into the portal vein but then be so rapidly metabolized by the liver that only a small fraction of the active drug reaches systemic circulation.

Q4: What are the primary strategic approaches to "block" or slow down the metabolism of a piperidine moiety?

A4: Improving metabolic stability typically involves structural modifications aimed at shielding the metabolic "soft spots." Key strategies include:

  • Steric Hindrance: Introducing bulky groups (e.g., methyl, cyclopropyl) near the likely sites of metabolism can physically block the approach of metabolic enzymes.[1]

  • Fluorination: Replacing metabolically labile carbon-hydrogen (C-H) bonds with stronger carbon-fluorine (C-F) bonds can significantly hinder enzymatic oxidation.[1][5] Fluorination can also lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target activity, such as hERG channel binding.[5][6]

  • Bioisosteric Replacement: Replacing the piperidine ring with a different, more stable heterocyclic scaffold is a powerful strategy. Common bioisosteres include morpholine, azetidine, or more complex bridged and spirocyclic systems.[2][7][8][9][10] Morpholine, for instance, is generally more metabolically stable due to the electron-withdrawing effect of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation.[2]

  • Reduce Lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolic enzymes. Introducing polar functional groups can lower lipophilicity (logP/logD) and decrease the rate of metabolism.[3]

Section 2: Experimental Workflows & Troubleshooting Guides

This section provides practical guidance for conducting and troubleshooting the key in vitro assays used to assess metabolic stability.

Core Experimental Workflow: Assessing Metabolic Stability

The following diagram outlines the typical workflow for evaluating a new piperidine analog, from initial screening to detailed analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis & Troubleshooting cluster_2 Phase 3: Decision & Iteration A Synthesize Piperidine Analog B Liver Microsomal Stability Assay (High-Throughput Screen) A->B Test Compound (1 µM) C Hepatocyte Stability Assay (Phase I & II Metabolism) B->C If t½ is short D Metabolite Identification (LC-MS/MS) C->D Identify 'Soft Spots' E Data Analysis: Calculate t½, CLint D->E F Analyze Structure-Metabolism Relationship (SMR) E->F G Decision: Proceed or Redesign? F->G H Design & Synthesize Next-Generation Analogs G->H Redesign to block metabolism I In Vivo Studies G->I Proceed to in vivo PK H->B New Analogs

Caption: General workflow for metabolic stability assessment.
Troubleshooting Guide: Liver Microsomal Stability Assay

This guide addresses common issues encountered during the workhorse assay for Phase I metabolism.

Observed Problem Potential Root Causes Recommended Solutions & Actions
No metabolism observed for the test compound (or very slow rate) 1. Inactive Microsomes: Improper storage or handling has led to loss of enzyme activity. 2. Inactive NADPH Cofactor: The NADPH regenerating system is degraded or was prepared incorrectly. 3. Compound is Not a Substrate: The compound is genuinely stable to Phase I enzymes. 4. Analytical Issues: The LC-MS/MS method is not sensitive or selective enough. 5. Compound Solubility: The compound has precipitated out of the incubation buffer.1. Run Positive Controls: Always include compounds with known metabolic rates (e.g., Verapamil, Dextromethorphan) to validate microsomal activity.[11][12] 2. Prepare Fresh Cofactors: Prepare the NADPH regenerating system fresh for each experiment.[13] 3. Advance to Hepatocytes: Use a hepatocyte stability assay to investigate potential Phase II metabolism.[13] 4. Method Validation: Verify the LC-MS/MS method for linearity, sensitivity, and specificity for your compound.[14] 5. Check Solubility: Assess compound solubility in the final assay buffer. The final DMSO concentration should typically be low (<0.25%).[15]
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of compound, microsomes, or cofactors. 2. Inhomogeneous Microsomal Suspension: Microsomes were not mixed properly before aliquoting. 3. Temperature Fluctuations: Inconsistent incubation temperature across wells or plates.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use automated liquid handlers for high-throughput applications. 2. Mix Gently but Thoroughly: Gently vortex or invert the microsomal stock vial before preparing the working solution. 3. Use a Calibrated Incubator: Ensure the incubator maintains a stable 37°C.[13]
Very Rapid Disappearance of Compound (<5 min half-life) 1. High Intrinsic Clearance: The compound is a high-turnover substrate for CYP enzymes. 2. Non-Enzymatic Degradation: The compound is chemically unstable in the assay buffer.1. Adjust Assay Conditions: Reduce the microsomal protein concentration or use shorter incubation time points to accurately define the degradation curve.[13] 2. Run a "-NADPH" Control: Perform a control incubation without the NADPH regenerating system. Disappearance in this control indicates chemical instability rather than enzymatic metabolism.[16]
Non-Linear Degradation Curve (on a semi-log plot) 1. Enzyme Saturation: The compound concentration is too high, saturating the metabolic enzymes (i.e., above the Kₘ). 2. Enzyme Inhibition: The compound or a formed metabolite is inhibiting the enzymes. 3. Time-Dependent Inhibition: A metabolite forms that irreversibly inhibits the enzyme.1. Lower Compound Concentration: Repeat the assay at a lower concentration (e.g., 1 µM is common) to ensure first-order kinetics.[16] 2. Run a CYP Inhibition Assay: Directly test the compound's potential to inhibit major CYP isoforms. 3. Perform a Pre-incubation: A pre-incubation step without cofactor, followed by initiation of the reaction, can help identify time-dependent inhibition.

Section 3: Detailed Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) due to Phase I metabolism.

1. Materials & Reagents:

  • Pooled Liver Microsomes (human, rat, mouse, etc.)

  • Test Compound Stock: 10 mM in DMSO

  • Positive Controls: Verapamil, Testosterone (10 mM stocks)

  • Buffer: 100 mM Potassium Phosphate Buffer (KPB), pH 7.4

  • NADPH Regenerating System:

    • Solution A: 2.6 mg/mL NADP+, 6.6 mg/mL Glucose-6-Phosphate in KPB

    • Solution B: 4 U/mL Glucose-6-Phosphate Dehydrogenase in KPB

  • Stop Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol)

2. Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound and positive controls to an intermediate concentration (e.g., 50 µM) in acetonitrile/water.

    • Thaw liver microsomes on ice and dilute to a working concentration of 1 mg/mL in KPB. Keep on ice.

  • Incubation Setup (96-well plate format):

    • Add 93 µL of the 1 mg/mL microsomal suspension to each well.

    • Add 2 µL of the 50 µM test compound working solution to the appropriate wells (final concentration = 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate Reaction:

    • Start the metabolic reaction by adding 5 µL of the NADPH regenerating system (a pre-mixed combination of Solution A and B) to each well. The final incubation volume is 100 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of the ice-cold Stop Solution to the appropriate wells. The 0-minute time point is typically quenched immediately after adding the cofactor.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.

  • Calculate the percent of parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear regression line. The slope equals the elimination rate constant (k).

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / |k|[13][17]

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[16][17]

Protocol 2: In Vitro Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment, including both Phase I and Phase II metabolism.

1. Materials & Reagents:

  • Cryopreserved Hepatocytes (human, rat, etc.)

  • Hepatocyte Plating and Incubation Media

  • Test Compound Stock: 10 mM in DMSO

  • Positive Controls: 7-Hydroxycoumarin (Phase II), Midazolam (Phase I)

  • Stop Solution: Ice-cold Acetonitrile with internal standard.

2. Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed plating medium and determine cell viability and density using the trypan blue exclusion method.

    • Adjust cell density to 1 x 10⁶ viable cells/mL in incubation medium.

  • Incubation Setup:

    • Add the hepatocyte suspension to a non-coated 24- or 48-well plate.

    • Add the test compound to the wells (final concentration typically 1 µM).

  • Incubation and Sampling:

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.

    • At each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to 2-3 volumes of ice-cold Stop Solution.[12][18]

  • Sample Processing & Analysis:

    • Process samples as described in the microsomal assay (vortex, centrifuge, collect supernatant).

    • Analyze by LC-MS/MS.

3. Data Analysis:

  • Data analysis is performed similarly to the microsomal assay to determine t½ and CLint. The CLint value is typically expressed as µL/min/10⁶ cells.[19][18]

Section 4: Data Interpretation & Case Studies

Understanding the quantitative impact of structural modifications is key to successful lead optimization.

Illustrative Case Study: Bioisosteric Replacement to Enhance Stability

A research program identified a lead compound containing a piperazine moiety that suffered from poor metabolic stability. A bioisosteric replacement strategy was employed, substituting the piperazine with various piperidine-based analogs.

Compound IDCore MoietyDAT Kᵢ (nM)RLM t½ (min) RLM % Remaining @ 30 min
Lead-1 Piperazine15.210.512%
Analog-A 4-Aminopiperidine50.6> 60 95%
Analog-B 3-Aminopiperidine77.2> 60 91%
Data adapted from a study on DAT inhibitors, illustrating the impact of bioisosteric replacement on metabolic stability in Rat Liver Microsomes (RLM).[20][21]

Analysis: The replacement of the metabolically labile piperazine ring with an aminopiperidine scaffold dramatically improved metabolic stability, increasing the half-life from ~10 minutes to over 60 minutes. This modification successfully addressed the primary liability of the lead series, providing a clear path for further development.

Visualizing Metabolic Hotspots

Identifying where a molecule is being metabolized is crucial for guiding synthetic efforts. The following diagram illustrates common metabolic liabilities on a generic substituted piperidine scaffold.

G cluster_0 Metabolic Liabilities of a Piperidine Scaffold N N C2 C N->C2 R1 N->R1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 R4 R⁴ C4->R4 C6 C C5->C6 C6->N M1 N-Dealkylation (CYP3A4) M1->R1 M2 α-Carbon Oxidation (Lactam formation) M2->C2 M2->C6 M3 Ring Hydroxylation M3->C3

Caption: Common metabolic hotspots on a piperidine ring.

By identifying these "soft spots" through metabolite identification studies, medicinal chemists can rationally design modifications—such as adding a fluorine atom or a methyl group to C2 or C6—to block these specific metabolic pathways.[1][3]

References

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cao, J. et al. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • PubMed. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • ResearchGate. (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • Patsnap Synapse. What are common issues in in vitro ADME assays?. [Link]

  • PubMed. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. [Link]

  • ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PMC. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • IntechOpen. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ResearchGate. Flowchart illustrating the workflow of the experimental design development and evaluation. [Link]

  • Dalton Transactions. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • MDPI. Integrated Experimental–Computational Framework for Drug Transport Quantification in 3D Microtissues™. [Link]

  • Mattek. Metabolic Stability. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. Complex in vitro model: A transformative model in drug development and precision medicine. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • ACS Figshare. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. [Link]

  • ResearchGate. Overview of the experimental workflow. [Link]

  • ResearchGate. CYP450-catalyzed oxidative coupling reactions and structures and chemical transformations of piperazine skeleton. [Link]

  • Hindawi. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

Sources

Technical Support Center: 4-Benzyl-2-(piperidin-4-yl)morpholine Analysis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Benzyl-2-(piperidin-4-yl)morpholine (CAS: 1368143-77-4) . As a rigid, dual-heterocycle scaffold, this compound is highly valued in drug discovery for developing kinase inhibitors and GPCR ligands. However, its synthesis—typically involving reductive amination followed by selective deprotection—generates a highly specific impurity profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind by-product formation and provide self-validating analytical workflows to ensure absolute confidence in your structural characterization.

Mechanistic Workflow & Impurity Generation

Understanding the origin of your impurities is the first step in eliminating them. The diagram below maps the typical synthetic workflow alongside the mechanistic pathways that generate the three most common impurities encountered with this scaffold.

Workflow SM Starting Materials (Piperidine + Morpholine Precursors) Intermediate N-Boc Protected Intermediate (Reductive Amination) SM->Intermediate Reductive Amination ImpC Impurity C (Over-alkylated Dimer) SM->ImpC Excess Amine Side Reaction Target Target API 4-Benzyl-2-(piperidin-4-yl)morpholine Intermediate->Target Acidic Deprotection (HCl or TFA) ImpA Impurity A (Des-benzyl By-product) Intermediate->ImpA De-benzylation (Harsh Conditions) ImpB Impurity B (Unreacted N-Boc) Intermediate->ImpB Incomplete Deprotection

Fig 1: Synthetic workflow and mechanistic origin of key impurities in 4-Benzyl-2-(piperidin-4-yl)morpholine production.

Quantitative Impurity Profile

To facilitate rapid LC-MS identification, all quantitative data regarding the expected by-products have been summarized below. Relative Retention Times (RRT) are based on the standardized high-pH LC method detailed in Section 4.

CompoundStructural DescriptionOrigin / CausalityRRTMS (m/z [M+H]⁺)
Target API 4-Benzyl-2-(piperidin-4-yl)morpholinePrimary synthetic target1.00261.2
Impurity A 2-(Piperidin-4-yl)morpholineHarsh acidic deprotection causing unintended loss of the N-benzyl group.0.45171.1
Impurity B 4-Benzyl-2-(1-Boc-piperidin-4-yl)morpholineIncomplete deprotection due to steric hindrance around the piperidine nitrogen.1.45361.2
Impurity C Bis-alkylated DimerSecondary amine acting as a competing nucleophile during reductive amination.1.82445.3

Troubleshooting & FAQs

Q1: Why am I seeing a massive peak at RRT 1.45 (Impurity B) after the final deprotection step? Causality: The N-Boc group on the piperidine ring is sterically hindered by the adjacent bulky morpholine system. Standard deprotection conditions (e.g., 20% TFA in DCM for 1 hour at room temperature) often fail to drive the reaction to completion because the transition state for the acid-catalyzed cleavage is energetically restricted. Solution: Increase the reaction temperature to 40°C or switch to a more aggressive, less sterically demanding acid system (e.g., 4M HCl in dioxane). Monitor the disappearance of the m/z 361.2 peak via LC-MS.

Q2: How do I minimize the over-alkylated dimer (Impurity C) during the reductive amination step? Causality: Reductive amination of secondary amines is highly prone to over-alkylation if the iminium intermediate is not rapidly and selectively reduced. Secondary amines can act as competing nucleophiles against the primary target, leading to dimerization [3]. Solution: Employ multitasking reagents (such as ZnCl₂/TMDS) that selectively activate the oxime/imine intermediate while suppressing side reactions, or strictly control the stoichiometry by keeping the amine as the limiting reagent.

Q3: My LC-MS peaks for the target compound are severely tailing. How can I improve resolution? Causality: 4-Benzyl-2-(piperidin-4-yl)morpholine contains two highly basic aliphatic nitrogens (piperidine pKa ~10, morpholine pKa ~8.3). At neutral or low pH, these amines are fully protonated and interact strongly with residual silanols on standard C18 stationary phases. This secondary ion-exchange interaction causes severe peak tailing and poor resolution [2]. Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) using an ethylene-bridged hybrid (BEH) column. This suppresses the ionization of the basic nitrogens, forcing the molecule into its neutral, lipophilic state for pure reversed-phase partitioning.

Q4: What are the regulatory thresholds for reporting these impurities if this advances to preclinical phases? Causality: To ensure biological safety and prevent off-target toxicity in preclinical models, regulatory bodies require strict control of impurity profiles. According to 1, any unspecified impurity in a new drug substance must be reported if it exceeds the 0.05% threshold, and structurally identified if it exceeds 0.10% [1].

Self-Validating LC-MS Protocol

To ensure trustworthiness, this protocol includes a built-in System Suitability Test (SST) . A method is only as good as its ability to prove its own efficacy before sample analysis begins.

Phase 1: System Suitability Test (SST)

Before running synthetic batches, inject a resolution mixture containing the Target API and Impurity B (10 µg/mL each).

  • Validation Criteria: The resolution ( Rs​ ) between the Target and Impurity B must be > 2.0. The tailing factor ( Tf​ ) for the Target must be < 1.5. Do not proceed to sample analysis if these criteria fail.

Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized 4-Benzyl-2-(piperidin-4-yl)morpholine batch.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to ensure solubility of both the free base and any residual salts.

  • Vortex for 30 seconds, then sonicate for 5 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to protect the column frit.

Phase 3: Chromatographic Conditions (High-pH Method)
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm). Note: The BEH particle is critical for surviving the high-pH mobile phase.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer).

Phase 4: Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 - 600.

  • Data Processing: Integrate UV peaks at 254 nm for relative area normalization (quantification). Extract ion chromatograms (EIC) for m/z 171.1, 261.2, 361.2, and 445.3 to confirm the identity of the target and specific impurities.

References

  • ANDAs: Impurities in Drug Substances (ICH Q3A Guidelines) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Innovative HPLC Method Design Within the Pharmaceutical Lifecycle (Citing Practical HPLC Method Development by L.R. Snyder) Source: Freie Universität Berlin (Refubium) URL:[Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Troubleshooting Reductive Amination for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of morpholine derivatives via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can effectively troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, common problems encountered during the reductive amination process for synthesizing N-substituted morpholines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.

Question 1: My reductive amination reaction shows low or no conversion to the desired N-substituted morpholine. What are the likely causes and how can I fix this?

Low conversion is a frequent challenge, often stemming from issues with the initial iminium ion formation, the choice of reducing agent, or suboptimal reaction conditions.[1]

Probable Causes & Solutions:

  • Slow Iminium/Enamine Formation: The reaction between a secondary amine like morpholine and a carbonyl compound (aldehyde or ketone) to form an iminium ion is a critical and often rate-limiting equilibrium step.[2][3]

    • Solution 1: Optimize pH. The formation of the iminium ion is acid-catalyzed, but if the pH is too low, the morpholine starting material will be protonated, rendering it non-nucleophilic.[4][5] The optimal pH is typically between 4 and 6.[6][7] Use of a buffer, such as acetic acid or ammonium acetate, can help maintain this optimal pH range.[6]

    • Solution 2: Water Removal. Since water is a byproduct of iminium ion formation, its removal can drive the equilibrium forward.[8] This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Solution 3: Lewis Acid Catalysis. For less reactive ketones, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the carbonyl group and facilitate imine formation.[1][9]

  • Ineffective Reducing Agent: The choice of reducing agent is paramount for a successful reductive amination.

    • Solution 1: Select an Appropriate Hydride Reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the iminium ion.[10] It is less toxic than sodium cyanoborohydride (NaBH₃CN) and often provides better yields. Sodium cyanoborohydride is also effective and is stable in weakly acidic conditions, allowing for a one-pot reaction.[4][6] However, it can produce toxic byproducts.[8] Sodium borohydride (NaBH₄) can also be used, but it will also reduce the starting carbonyl compound, so it should only be added after sufficient time has been allowed for imine formation.[4][9]

    • Solution 2: Consider Catalytic Hydrogenation. For some substrates, catalytic hydrogenation (e.g., using H₂/Pd-C) can be a clean and efficient method for the reduction step.[8]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Optimize Temperature and Solvent. While many reductive aminations proceed well at room temperature, gentle heating may be required for less reactive substrates. The choice of solvent is also important; common solvents include methanol, dichloroethane (DCE), and tetrahydrofuran (THF).[6][9]

Question 2: I am observing significant formation of side products, such as the alcohol from the reduction of my starting carbonyl or the formation of a tertiary amine from over-alkylation. How can I improve the selectivity of my reaction?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.

Probable Causes & Solutions:

  • Reduction of the Carbonyl Starting Material: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form the iminium ion.

    • Solution: Use a Milder Reducing Agent. As mentioned previously, NaBH(OAc)₃ is an excellent choice to avoid this side reaction due to its selectivity for the iminium ion over the carbonyl group.[10][11] If using NaBH₄, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize this side reaction.[4]

  • Over-alkylation to Form a Tertiary Amine: This can be an issue when starting with a primary amine, where the secondary amine product can react further with the carbonyl compound. While morpholine is a secondary amine, this principle is important for analogous reactions.

    • Solution: Control Stoichiometry. Using an excess of the amine can help to minimize over-alkylation.[12]

  • Self-Coupling of the Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation reactions.

    • Solution: Optimize Reaction Conditions. Running the reaction at a lower temperature can sometimes disfavor the formation of side products.[13]

Question 3: My reaction is complete, but I am having difficulty purifying my N-substituted morpholine product. What are some common purification challenges and how can I overcome them?

Purification can be challenging due to the basic nature of the product and potential similarities in polarity to starting materials or byproducts.

Probable Causes & Solutions:

  • Emulsion Formation During Workup: The basic nature of the amine product can lead to the formation of emulsions during aqueous workup.

    • Solution: Adjust pH and Use Brine. Acidifying the aqueous layer with dilute HCl can protonate the amine, making it more water-soluble and helping to break the emulsion. Alternatively, adding brine (saturated NaCl solution) can increase the ionic strength of the aqueous phase and aid in phase separation.

  • Co-elution During Column Chromatography: The product may have a similar polarity to the unreacted starting amine or other byproducts, making separation by silica gel chromatography difficult.

    • Solution 1: Use a Different Solvent System. Experiment with different solvent systems for chromatography. Adding a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent can improve separation.

    • Solution 2: Acid-Base Extraction. An acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

    • Solution 3: Distillation. For volatile products, distillation can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the reductive amination for morpholine synthesis.

1. What is the general mechanism of reductive amination?

Reductive amination is a two-step process that occurs in a single pot.[3][14]

  • Step 1: Imine/Iminium Ion Formation: A primary or secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[8] This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[2][6] This step is typically catalyzed by a mild acid.[4][6]

  • Step 2: Reduction: The imine or iminium ion is then reduced by a hydride-based reducing agent or through catalytic hydrogenation to yield the final amine product.[14][15]

2. How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical and depends on the reactivity of your substrates and the desired reaction conditions.

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls; less toxic than NaBH₃CN.[10]Water-sensitive; not compatible with methanol.[9][16]DCE, DCM, THF[9]
Sodium Cyanoborohydride (NaBH₃CN) Stable in weakly acidic conditions, allowing for one-pot reactions.[4]Releases toxic HCN gas upon workup with strong acid.[8]Methanol[9]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde or ketone.[4][9]Methanol, Ethanol[9]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Clean reaction with water as the only byproduct.Amines can sometimes act as catalyst poisons.[12]Methanol, Ethanol

3. What are the key parameters to consider when scaling up a reductive amination reaction?

Scaling up a reaction requires careful consideration of several factors to ensure safety and maintain yield and purity.

  • Heat Management: Reductive amination can be exothermic, especially during the addition of the reducing agent. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and prevent localized hot spots.

  • Workup and Purification: Extraction and purification methods may need to be adapted for larger volumes. For example, continuous extraction may be more efficient than batch extractions.

Experimental Protocols

General Protocol for Reductive Amination of an Aldehyde with Morpholine using Sodium Triacetoxyborohydride
  • To a solution of the aldehyde (1.0 eq) in dichloroethane (DCE) is added morpholine (1.1 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added in one portion.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCE.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: Aldehyde/Ketone + Morpholine Iminium_Formation Iminium Ion Formation (pH 4-6) Start->Iminium_Formation Acid Catalyst Reduction Reduction Iminium_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Workup Aqueous Workup Reduction->Workup Product N-Substituted Morpholine Purification Purification Workup->Purification Purification->Product

Caption: General workflow for the synthesis of N-substituted morpholines via reductive amination.

Troubleshooting Decision Tree for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Imine Is Iminium Ion Formation the Issue? Start->Check_Imine Check_Reduction Is the Reduction Step Inefficient? Start->Check_Reduction Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Optimize_pH Optimize pH to 4-6 Check_Imine->Optimize_pH Remove_Water Remove Water (Dean-Stark/Drying Agent) Check_Imine->Remove_Water Lewis_Acid Add Lewis Acid (e.g., Ti(OiPr)₄) Check_Imine->Lewis_Acid Change_Reductant Switch to a More Effective Reducing Agent (e.g., NaBH(OAc)₃) Check_Reduction->Change_Reductant Check_Reductant_Quality Verify Quality/Activity of Reducing Agent Check_Reduction->Check_Reductant_Quality Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Change Solvent Check_Conditions->Optimize_Solvent

Caption: Decision tree for troubleshooting low conversion in reductive amination reactions.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Chemistry Learner. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis. (2018, October 26). ACS Publications. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. JOCPR. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. ResearchGate. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (2020, August 3). PubMed. [Link]

  • Sodium triacetoxyborohydride - Wikipedia. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Challenging reductive amination : r/chemistry - Reddit. (2017, June 9). Reddit. [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). OpenBU. [Link]

  • What is the influence of the pH on imine formation in a water solution? - ResearchGate. (2015, February 15). ResearchGate. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination - YouTube. (2018, May 5). YouTube. [Link]

  • Sodium triacetoxyborohydride - Sciencemadness Wiki. (2022, August 30). Sciencemadness Wiki. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. Interchim. [Link]

  • Acid in Imine Formation - amines - Chemistry Stack Exchange. (2018, February 11). Chemistry Stack Exchange. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Benzyl-2-(piperidin-4-yl)morpholine and 4-Benzylpiperidine for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the selection of a core scaffold is a critical decision that dictates the future trajectory of a lead candidate. This guide provides an in-depth, objective comparison of two structurally related compounds: the well-characterized monoamine releasing agent, 4-benzylpiperidine, and its intriguing analog, 4-Benzyl-2-(piperidin-4-yl)morpholine.

While 4-benzylpiperidine has been a subject of pharmacological studies, a significant knowledge gap exists for 4-Benzyl-2-(piperidin-4-yl)morpholine, for which there is a notable absence of direct efficacy data in publicly available literature. This guide, therefore, will first dissect the known pharmacology of 4-benzylpiperidine. Subsequently, based on established principles of medicinal chemistry and bioisosteric replacement, we will postulate the potential pharmacological profile of 4-Benzyl-2-(piperidin-4-yl)morpholine. Finally, we will provide a comprehensive experimental framework to enable a head-to-head comparison of these two molecules, empowering researchers to generate the empirical data necessary for informed decision-making in their drug discovery programs.

The Known Contender: 4-Benzylpiperidine

4-Benzylpiperidine is a synthetic compound that has been investigated for its effects on monoaminergic systems.[1][2] It is recognized as a monoamine releasing agent with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1] This pharmacological profile has led to its exploration in contexts such as potential therapies for cocaine dependence.[2][3]

The primary mechanism of action for 4-benzylpiperidine is its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] It acts as a substrate for these transporters, leading to the non-vesicular release of dopamine and norepinephrine from presynaptic terminals. Additionally, it exhibits weak inhibitory activity against monoamine oxidase (MAO-A and MAO-B), which could contribute to its overall effect on monoamine levels.[1]

Derivatives of 4-benzylpiperidine have also been explored for other CNS targets, including NMDA and sigma receptors, highlighting the versatility of this chemical scaffold.[4][5][6]

The Challenger: 4-Benzyl-2-(piperidin-4-yl)morpholine - A Structural and Mechanistic Postulation

The introduction of a morpholine ring in place of a simple piperidine is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule.[7][8] The key structural difference in 4-Benzyl-2-(piperidin-4-yl)morpholine is the replacement of a methylene group in a hypothetical dipiperidine structure with an oxygen atom, and the specific connectivity of the piperidinyl and benzyl groups. This seemingly subtle change can have profound implications for its biological activity.

Anticipated Effects of the Morpholine Moiety:
  • Receptor Affinity and Selectivity: The morpholine oxygen can act as a hydrogen bond acceptor, potentially introducing new interactions with target proteins.[9] This could alter the binding affinity and selectivity profile compared to 4-benzylpiperidine. Both piperidine and morpholine scaffolds are prevalent in ligands for sigma receptors, suggesting this as a potential target for investigation.[10]

  • Physicochemical Properties: The morpholine ring is generally associated with increased hydrophilicity and a lower pKa compared to piperidine.[7][11] This can influence aqueous solubility and the degree of ionization at physiological pH, which in turn affects membrane permeability and target engagement.

  • Metabolic Stability: The replacement of a piperidine with a morpholine ring is often employed to enhance metabolic stability.[8] The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 enzymes.[8]

  • Blood-Brain Barrier (BBB) Penetration: The modulation of lipophilicity and hydrogen bonding potential by the morpholine ring can significantly impact a compound's ability to cross the blood-brain barrier.[11]

Based on these principles, it is plausible that 4-Benzyl-2-(piperidin-4-yl)morpholine may retain some affinity for monoamine transporters, but with a potentially altered potency and selectivity profile. Furthermore, the presence of the morpholine and the overall structure may confer significant affinity for other targets, such as sigma receptors.

A Proposed Experimental Framework for a Head-to-Head Comparison

To empirically determine the efficacy of 4-Benzyl-2-(piperidin-4-yl)morpholine relative to 4-benzylpiperidine, a systematic, multi-tiered experimental approach is necessary. The following protocols outline a comprehensive strategy to elucidate their pharmacological profiles.

Tier 1: In Vitro Pharmacological Profiling

This initial phase focuses on characterizing the binding affinity and functional activity of both compounds at their predicted primary targets.

Table 1: Summary of In Vitro Efficacy Data for 4-benzylpiperidine

ParameterDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
EC50 (nM) for Release 10941.45,246
MAO-A IC50 (µM) 130
MAO-B IC50 (µM) 750

Data sourced from Wikipedia.[1]

Table 2: Proposed In Vitro Assay Panel for Comparative Efficacy

AssayPrimary Target(s)Key Parameters to Determine
Radioligand Binding Assay DAT, NET, SERT, Sigma-1, Sigma-2Binding Affinity (Ki)
Neurotransmitter Uptake Inhibition Assay DAT, NETFunctional Potency (IC50)
Neurotransmitter Release Assay DAT, NETFunctional Efficacy (EC50)
In Vitro Metabolic Stability Assay Cytochrome P450 EnzymesHalf-life (t1/2), Intrinsic Clearance (CLint)
Experimental Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of 4-benzylpiperidine and 4-Benzyl-2-(piperidin-4-yl)morpholine for the dopamine transporter (DAT), norepinephrine transporter (NET), and sigma-1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing human DAT, NET, or sigma-1 receptors.[12][13]

  • Assay Setup: In a 96-well plate, incubate varying concentrations of the test compounds with a fixed concentration of a suitable radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or -pentazocine for sigma-1) and the membrane preparation in a binding buffer.[12][13]

  • Incubation: Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 2-3 hours at 4°C for DAT).[13]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters with ice-cold buffer, and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Experimental Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of the compounds in inhibiting dopamine and norepinephrine uptake.

Methodology:

  • Cell Culture: Culture cells stably expressing human DAT or NET in 96-well plates.[14][15]

  • Compound Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compounds.[14]

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.[14]

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

G A Cells Expressing Transporters B Add Test Compounds A->B C Add Radiolabeled Neurotransmitter B->C D Incubate C->D E Terminate Uptake & Lyse Cells D->E F Quantify Radioactivity E->F G Calculate IC50 F->G

Caption: Neurotransmitter Uptake Assay Workflow.

Experimental Protocol 3: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the two compounds using liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes, the test compound at a fixed concentration (e.g., 1 µM), and phosphate buffer.[5][16]

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.[5]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][16]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[6]

Sources

Evaluating Enantiomeric Purity of Chiral Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the enantiomeric excess ( ee ) of chiral piperidines is one of the most frequent—and nuanced—challenges I encounter in pharmaceutical development. Chiral piperidine rings are ubiquitous structural motifs in modern therapeutics; for example, the FDA-approved PARP inhibitor Niraparib relies entirely on a highly specific chiral piperidine subunit synthesized via transaminase biocatalysis[1]. Because biological targets are inherently chiral, the enantiomeric purity of these compounds dictates their pharmacological efficacy and toxicity, making the differentiation between the eutomer (active) and distomer (inactive/toxic) a critical quality attribute[1].

However, analyzing piperidines presents two distinct physicochemical hurdles:

  • Lack of Intrinsic Chromophores : Simple alkyl-piperidines exhibit negligible UV absorbance, rendering standard UV detection virtually blind to them.

  • Secondary/Primary Amine Tailing : The basic nitrogen in the piperidine ring strongly interacts with residual acidic silanols on silica-based chiral columns, leading to severe peak tailing and compromised baseline resolution ( Rs​ ).

This guide objectively compares the analytical methodologies used to overcome these challenges, grounded in causality, experimental data, and self-validating protocols.

Logical decision tree for selecting chiral piperidine analytical methods.

Analytical Methodologies: Causality and Performance

Supercritical Fluid Chromatography (SFC): The Modern Standard

In contemporary drug discovery, SFC has largely superseded HPLC for chiral screening[2]. SFC utilizes supercritical carbon dioxide ( CO2​ ) combined with polar modifiers (typically methanol).

The Causality of Speed : The viscosity of supercritical CO2​ is approximately one-third that of traditional normal-phase solvents like hexane or heptane[3]. This fundamental physical property allows us to run flow rates 3 to 4 times higher than HPLC without exceeding the column's backpressure limits[4]. Consequently, analysis times drop from 20-30 minutes to under 5 minutes per sample. The Causality of Peak Shape : To suppress the basic piperidine nitrogen's interaction with the stationary phase, we must add basic additives such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1–0.2% v/v) to the co-solvent[2][5]. This competitively masks the acidic silanols, restoring chromatographic fidelity.

High-Performance Liquid Chromatography (HPLC): The Traditional Workhorse

While SFC is faster, HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H remains a highly robust, universally accessible technique[5].

The Causality of Derivatization : To address the lack of UV absorbance in simple piperidines, pre-column derivatization is often mandatory. For instance, reacting 3-aminopiperidine with an excess of benzoyl chloride yields a dibenzoyl derivative[6]. This chemical transformation serves a dual purpose: it installs a robust π−π∗ chromophore for UV detection at 254 nm, and it converts the basic amine into a neutral amide, completely eliminating silanol-induced peak tailing[6].

Nuclear Magnetic Resonance (NMR)

NMR utilizing Chiral Solvating Agents (CSAs) like Mosher's acid can differentiate enantiomers based on diastereomeric complexation. While it requires no chiral columns, it lacks the sensitivity required for trace enantiomeric impurity quantification ( >99%ee ).

Quantitative Data Comparison

The following table synthesizes the operational parameters and performance metrics of these techniques when applied to chiral piperidines.

ParameterChiral SFC (Supercritical CO2​ )Chiral HPLC (Normal Phase)Chiral NMR (with CSAs)
Average Analysis Time 3 – 5 minutes[3]15 – 30 minutes[7]10 – 15 minutes
Typical Mobile Phase CO2​ / MeOH (with 0.2% TEA)[2]Hexane / EtOH (with 0.2% DEA)[5]Deuterated Solvents ( CDCl3​ )
Solvent Consumption Very Low (Green methodology)[4]High (Requires hazardous alkanes)Very Low
Derivatization Needed? No (if using MS/FID detection)Yes (for UV-transparent piperidines)[6]No
Sensitivity (LOD) High ( <0.1%ee )High ( <0.1%ee )Low ( ≈1−2%ee )
Resolution ( Rs​ ) Excellent ( Rs​>2.0 )Excellent ( Rs​>2.0 )Moderate (Signal overlap common)

Experimental Workflows and Self-Validating Protocols

Scientific integrity demands that analytical methods prove their own validity before data is accepted. The following protocols are designed as self-validating systems .

Self-validating experimental workflow for chiral SFC analysis.

Protocol A: High-Throughput SFC Screening for Piperidine Derivatives

Optimal for high-volume drug discovery environments[3].

  • Mobile Phase Preparation : Pressurize analytical grade CO2​ . Prepare a co-solvent modifier of 100% Methanol containing 0.2% (v/v) Triethylamine (TEA) to act as a silanol masking agent[2].

  • Column Selection : Install a polysaccharide-based CSP (e.g., Chiralpak IA or IB, 4.6 x 250 mm, 5 µm)[8]. Set column oven to 35°C.

  • Self-Validation Checkpoint (System Suitability) :

    • Inject a 1.0 mg/mL solution of a racemic piperidine standard.

    • Acceptance Criteria: The system is only validated if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 (baseline resolution) and the integrated peak area ratio is 1.00±0.02 . This proves the method's thermodynamic capacity to separate the enantiomers without detector bias or on-column degradation.

  • Sample Analysis : Inject 5 µL of the enantioenriched piperidine sample (dissolved in pure Methanol to prevent on-column precipitation)[4].

  • Quantification : Calculate the enantiomeric excess using the standard formula: %ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol B: Pre-Column Derivatization and HPLC-UV Analysis

Optimal for UV-transparent alkyl-piperidines (e.g., 3-aminopiperidine)[6].

  • Derivatization Reaction : Weigh 0.029 mol of the piperidine sample and dissolve in 40 mL of dichloromethane. Stir at 38°C. Slowly add a molar excess (0.116 mol) of benzoyl chloride[6]. Causality: The vast excess ensures complete conversion, preventing kinetic resolution which would artificially skew the final ee measurement.

  • Workup : Monitor via TLC. Once complete, evaporate the solvent to dryness to isolate the dibenzoyl-piperidine derivative[6].

  • Chromatographic Conditions : Dissolve the derivative in the mobile phase. Use a normal-phase system (e.g., Hexane:Isopropanol 90:10) at a flow rate of 0.5 - 1.0 mL/min[8].

  • Self-Validation Checkpoint : Inject a derivatized racemic standard. Confirm Rs​≥1.5 at a UV detection wavelength of 254 nm[6].

  • Sample Analysis : Inject the derivatized unknown sample and calculate %ee based on the integrated UV peak areas.

References

  • BenchChem - A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. 7

  • Chromatography Today - Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. 4

  • LCGC International - Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. 2

  • ResearchGate - Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase. 5

  • Google Patents - CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. 6

  • PubMed Central (PMC) - Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. 1

  • American Laboratory - The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.3

  • Royal Society of Chemistry (RSC) - Highly Enantioselective [4+2] Annulation via Organocatalytic Mannich-reductive Cyclization. 8

Sources

Cytotoxicity Comparison Guide: Morpholine vs. Piperidine-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structure-activity relationship (SAR) of heterocyclic scaffolds during lead optimization. Morpholine and piperidine are ubiquitous in medicinal chemistry, often used interchangeably to tune the pharmacokinetic properties of a drug candidate. However, their distinct physicochemical profiles—specifically the substitution of a methylene group (-CH2-) in piperidine with an oxygen atom (-O-) in morpholine—profoundly alter their cytotoxicity, target selectivity, and off-target liability.

This guide provides an objective, data-driven comparison of their cytotoxic performance, detailing the mechanistic causality behind these differences and outlining self-validating experimental protocols for robust in vitro evaluation.

Mechanistic Causality: Why Do They Behave Differently?

The fundamental differences in cytotoxicity between morpholine and piperidine derivatives stem from three physicochemical pillars:

  • Basicity and Ionization: Piperidine is highly basic (pKa ~11.2), meaning it is almost entirely protonated at physiological pH. This cationic state can lead to lysosomal trapping and non-specific cellular toxicity. Morpholine’s oxygen atom exerts an electron-withdrawing inductive effect, significantly lowering the pKa to ~8.3. This reduces non-specific cellular accumulation and often mitigates baseline cytotoxicity against healthy cells.

  • Lipophilicity (logP): Piperidine is more lipophilic, which enhances membrane permeability but also increases the likelihood of promiscuous binding to off-target proteins and lipid bilayers. Morpholine is more hydrophilic, which generally improves the therapeutic index by reducing off-target toxicity[1].

  • Hydrogen Bonding & Target Specificity: The morpholine oxygen acts as a potent hydrogen-bond acceptor. This enables highly specific interactions with target proteins (e.g., the hinge region of kinases), driving potent, target-specific cytotoxic effects (apoptosis) in cancer cells while sparing normal tissue[2],[1].

Quantitative Performance Comparison

Recent SAR studies across various pharmacophores highlight the divergent cytotoxic profiles of these two rings. Morpholine frequently enhances target-specific apoptosis, though piperidine can occasionally offer lower basal toxicity depending on the global lipophilicity of the parent scaffold.

Table 1: In Vitro Cytotoxicity Comparison of Morpholine and Piperidine Derivatives
Scaffold / Compound SeriesTarget Cell LineMorpholine Derivative PerformancePiperidine Derivative PerformanceKey Mechanistic Finding
Isatin Mannich Bases G361 (Melanoma)92% cytotoxicity at 20 μg/ml; Upregulated p53 (6.78x) and Caspase-3 (9.72x)[3].Lower efficacy; required higher concentrations for equivalent apoptotic effect[3].Morpholine significantly enhanced specific apoptotic signaling cascades[3].
Tetrahydroquinoline Derivatives A549 (Lung Cancer)IC50 = 0.033 µM (Compound 10e). Exceptional selectivity[2].N/A (Morpholine explicitly chosen for superior H-bonding)[2].The morpholine oxygen is pivotal for enhancing target-specific cytotoxic activity[2].
s-Triazine Derivatives C26 (Colon Carcinoma)IC50 = 1.21 μM . Low toxicity on normal BAEC cells[1].Broader conformational flexibility but lower target specificity[1].Morpholine optimizes H-bonding and steric fit, improving the therapeutic index[1].
p97 Inhibitors (Antiviral) Host Cells (Toxicity screen)Low µM CC50 values; attenuated toxicity compared to parent[4].Further reduced cytotoxicity compared to morpholine in this specific viral assay[4].Piperidine can sometimes offer lower basal toxicity depending on the molecule's global lipophilicity[4].
Benzimidazolylquinoxalines A549 (Lung Cancer)Significant decrease or loss of cytotoxic activity in this specific scaffold[5].Regioisomer 13dc retained selective cytotoxic effect (IC50 = 26.3 μM)[5].Scaffold context is critical; piperidine's basicity is sometimes required for specific DNA interactions[5].

Visualizing the Mechanisms and Workflows

To understand how morpholine derivatives induce targeted cell death, we must map the signaling cascade. Below is the apoptotic pathway validated for morpholine-substituted Isatin Mannich bases[3].

Morpholine-induced apoptotic signaling pathway demonstrating p53 and Caspase-3 upregulation.

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To accurately compare the cytotoxicity of morpholine and piperidine analogs, researchers must employ a self-validating system. Relying solely on metabolic assays (like MTT) is insufficient, as it cannot distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects, nor can it differentiate apoptosis from necrosis. The following protocol integrates orthogonal validation.

Step 1: Cell Culturing & Equilibration
  • Causality: Cells must be in the exponential (log) growth phase. Stressed or over-confluent cells exhibit altered metabolic baselines, skewing IC50 calculations.

  • Action: Seed target cancer cells (e.g., A549, G361) and normal control cells (e.g., WI38 fibroblasts) at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2[5],[3].

Step 2: Compound Dosing & Internal Controls
  • Causality: Establishing a therapeutic index requires comparing the drug's effect on cancer vs. normal cells alongside known standards to validate assay sensitivity.

  • Action: Treat cells with morpholine and piperidine derivatives across a logarithmic concentration gradient (0.1 μM to 100 μM).

  • Self-Validation: Include Doxorubicin (or a similar standard) as a positive apoptosis control and 0.1% DMSO as a vehicle (negative) control[5].

Step 3: Primary Screen (MTT/Resazurin Assay)
  • Causality: Quantifies mitochondrial metabolic activity as a high-throughput proxy for cell viability.

  • Action: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression[2].

Step 4: Orthogonal Validation (Flow Cytometry & qRT-PCR)
  • Causality: Validates that the reduction in metabolic activity is due to targeted apoptosis rather than non-specific necrosis or assay interference (e.g., compound autofluorescence).

  • Action: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptotic fractions via flow cytometry. Extract RNA and perform qRT-PCR to measure pro-apoptotic gene expression (p53, Caspase-3)[5],[3].

Self-validating in vitro cytotoxicity workflow for comparing heterocyclic compounds.

Conclusion & Strategic Recommendations

When designing novel therapeutics, the choice between morpholine and piperidine should not be arbitrary:

  • Choose Morpholine when: You need to reduce logP, lower basicity to avoid lysosomal trapping, or exploit a specific hydrogen-bond acceptor in the target binding site. Morpholine frequently yields a superior therapeutic index by reducing non-specific cytotoxicity.

  • Choose Piperidine when: The target binding pocket is highly hydrophobic, conformational flexibility is required, or when increasing basicity is necessary to engage an acidic residue (e.g., aspartate/glutamate) via a salt bridge.

References

  • Title: IN VITRO AND IN SILICO CYTOTOXICITY EVALUATION OF SOME ISATIN MANNICH BASES ON HUMAN MELANOMA CELLS Source: Journal of Applied Biological Sciences URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity Source: MDPI URL: [Link]

  • Title: Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents Source: ACS Publications URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Benzyl-2-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of a chemical’s structure is the foundation of laboratory safety. 4-Benzyl-2-(piperidin-4-yl)morpholine (CAS: 1368143-77-4) is a specialized building block frequently utilized in the synthesis of kinase inhibitors and neuroactive compounds. Because it is a novel research chemical with an undocumented toxicological profile, standard operating procedures dictate that it must be handled with the highest level of precaution, assuming high toxicity.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety advice. By understanding the causality behind the chemical's behavior, we can implement a self-validating operational workflow that ensures absolute safety from procurement to disposal.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's pharmacophores to anticipate its physical and biological behavior:

  • Inherent Basicity & Corrosivity : The molecule contains a secondary amine (piperidine ring) and a mixed tertiary/secondary amine system (morpholine ring). These nitrogen centers possess lone pairs of electrons, rendering the compound inherently basic. Contact with moisture on the skin, eyes, or respiratory mucosa will result in localized alkaline hydrolysis, leading to severe irritation or chemical burns.

  • Enhanced Dermal Penetration : The addition of the benzyl group significantly increases the molecule's lipophilicity (LogP). While basic amines typically struggle to cross the lipid-rich stratum corneum of the skin, the lipophilic benzyl moiety acts as a permeation enhancer, carrying the basic pharmacophore directly into systemic circulation.

Because of these combined properties, the National Research Council mandates that all novel compounds of unknown toxicity be treated as highly hazardous () [1].

Defensive Strategy: Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling lipophilic free bases. According to OSHA’s Personal Protective Equipment Standard () [2], a hazard assessment dictates a multi-layered defense system.

Hazard RoutePPE RequirementMechanistic Justification (Causality)
Dermal Double-gloving (Nitrile inner, Butyl/Neoprene outer if using solvents)Nitrile protects against the solid free base. If the compound is dissolved in organic solvents (e.g., DCM), the lipophilic benzyl group facilitates rapid solvent-mediated permeation. Heavier outer gloves prevent solvent breakthrough.
Ocular Indirect-vented chemical splash gogglesThe basic nature of the morpholine/piperidine rings causes rapid, irreversible corneal damage. Indirect vents prevent basic dust or solvent splashes from bypassing the eyewear.
Inhalation N95/P100 Particulate Respirator or PAPRMechanical transfer of the solid generates micro-particulates. Inhalation of basic amines causes acute respiratory tract mucosal irritation and potential systemic toxicity.
Body Flame-resistant, fluid-resistant lab coatPrevents the accumulation of chemical dust on personal clothing and provides a critical barrier against solvent splashes during reaction setup.

Self-Validating Operational Workflow

To ensure reproducibility and safety, the handling of 4-Benzyl-2-(piperidin-4-yl)morpholine must follow a self-validating protocol. In this system, the successful execution of each step inherently verifies the safety of the subsequent step.

Step 1: Pre-Weighing Preparation

  • Action: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Place an anti-static mat on the balance and use an anti-static gun (ionizer) on the weighing spatula and weigh boat.

  • Causality & Validation: Piperidine derivatives often hold a static charge. Neutralizing the equipment prevents the toxic powder from aerosolizing or clinging to surfaces. Validation: The powder flows smoothly without clinging to the spatula, confirming static neutralization is complete.

Step 2: Closed-System Transfer

  • Action: Tare a reaction vial inside the analytical balance enclosure. Transfer the solid using a micro-spatula and immediately cap the vial with a septum-lined cap.

  • Causality & Validation: Open transport of toxic solids is a primary cause of laboratory exposure () [3]. Validation: Visual inspection of the sealed septum confirms environmental isolation before the vial is moved to the reaction manifold.

Step 3: In-Situ Solvation

  • Action: Inject the reaction solvent (e.g., anhydrous dichloromethane) directly into the sealed vial via a syringe through the septum.

  • Causality & Validation: Solvating the compound within a closed system entirely eliminates the inhalation hazard of the dust. Validation: Complete visual dissolution of the solid confirms zero particulate exposure risk for the remainder of the reaction setup.

Workflow Start Risk Assessment & PPE Donning Weighing Weighing in Ventilated Enclosure Start->Weighing Transfer Closed-System Transfer Weighing->Transfer Reaction Reaction Execution (Fume Hood) Transfer->Reaction Quench In-Situ Quenching Reaction->Quench Waste Hazardous Waste Segregation Quench->Waste

Operational workflow for handling basic, lipophilic research chemicals.

Emergency Logistics: Spill Management & Disposal Plan

Spills involving basic, unknown-toxicity compounds require immediate, methodical action to prevent cross-contamination and hazardous chemical reactions.

Solid Spill Protocol:

  • Do not sweep dry powder: Sweeping aerosolizes the basic dust.

  • Protonation & Containment: Cover the spill with damp absorbent pads moistened with a dilute, weak acid (e.g., 1% citric acid). Causality: The weak acid protonates the basic morpholine and piperidine nitrogens, converting the lipophilic free base into a water-soluble, non-volatile salt.

  • Collection: Use non-sparking scoops to transfer the absorbed material into a hazardous waste bag.

Solution Spill Protocol:

  • Solvent Trapping: If the compound is spilled in an organic solvent, immediately apply an activated carbon-based absorbent () [4]. Causality: Activated carbon efficiently traps both the volatile organic solvent and the lipophilic benzyl moiety of the solute.

  • Decontamination: Wash the surface with a mildly acidic detergent, followed by water, to ensure all residual basic amines are neutralized and removed.

  • Disposal Segregation: Label the waste container explicitly with "Contains Basic Amines, Toxic, CAS 1368143-77-4". Critical: Never mix this waste with concentrated acidic waste streams, as the resulting acid-base neutralization will be highly exothermic and could cause a solvent fire.

SpillResponse Spill Spill Detected Assess Assess Extent (Evacuate if needed) Spill->Assess PPE Don Spill-Kit PPE (Respirator, Heavy Gloves) Assess->PPE Contain Contain Spill (Absorbent/Neutralizer) PPE->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Surfaces Collect->Decon

Step-by-step emergency response and neutralization protocol for chemical spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". National Center for Biotechnology Information (NCBI). URL: [Link]

  • Henderson, T. J. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". National Center for Biotechnology Information (PMC). URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". United States Department of Labor. URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.